CL264
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[[4-[[6-amino-2-(butylamino)-8-oxo-7H-purin-9-yl]methyl]benzoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O4/c1-2-3-8-21-18-24-15(20)14-16(25-18)26(19(30)23-14)10-11-4-6-12(7-5-11)17(29)22-9-13(27)28/h4-7H,2-3,8-10H2,1H3,(H,22,29)(H,23,30)(H,27,28)(H3,20,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJWQQWEBUICHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CL264: A Potent and Specific TLR7 Agonist for Immunological Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CL264, a synthetic small molecule renowned for its potent and specific agonistic activity on Toll-like receptor 7 (TLR7). This compound serves as an invaluable tool for investigating innate immunity, antiviral responses, and cancer immunotherapy. This document details its mechanism of action, quantitative activity, and provides explicit experimental protocols for its application in both in vitro and in vivo research settings.
Core Principles: Mechanism of Action
This compound is a 9-benzyl-8-hydroxyadenine (B8482288) derivative that selectively activates TLR7, an endosomal pattern recognition receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B lymphocytes.[1] Upon binding to TLR7 within the endosome, this compound initiates a downstream signaling cascade predominantly through the myeloid differentiation primary response 88 (MyD88)-dependent pathway.[2] This activation culminates in the nuclear translocation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), particularly IRF7.[2][3] The activation of these transcription factors drives the robust production of type I interferons (IFN-α/β) and a variety of pro-inflammatory cytokines and chemokines, thereby orchestrating a powerful innate immune response that subsequently bridges to and shapes the adaptive immune response.[1][4]
Signaling Pathway of this compound-Mediated TLR7 Activation
Caption: MyD88-dependent signaling pathway initiated by this compound binding to TLR7.
Quantitative Data Presentation
The potency of this compound is demonstrated by its effective concentration in various in vitro assays. The following tables summarize the quantitative data for this compound-mediated immune cell activation.
Table 1: In Vitro Activity of this compound on NF-κB Activation
| Cell Line | Reporter System | Parameter | Effective Concentration | Reference |
| HEK-Blue™ hTLR7 | SEAP | NF-κB Activation | ~10 ng/mL | [4] |
| HEK-Blue™ mTLR7 | SEAP | NF-κB Activation | ~30 ng/mL | [4] |
Table 2: this compound-Induced Cytokine Production in Various Cell Types
| Cell Type | Cytokine | Concentration Range | Time Point of Peak Production | Assay Method | Reference |
| Human PBMCs | IL-6 | Variable | 24 hours | ELISA | [5][6] |
| Human PBMCs | TNF-α | Variable | 24 hours | ELISA | [5] |
| Human pDC line (CAL-1) | IFN-α | Significantly Enhanced with Co-stimulation | - | ELISA | [7] |
| Human pDC line (CAL-1) | IL-6 | Significantly Enhanced with Co-stimulation | - | ELISA | [7] |
| Human pDC line (CAL-1) | TNF-α | Significantly Enhanced with Co-stimulation | - | ELISA | [7] |
| Mouse RAW 264.7 Macrophages | TNF-α | 100 - 1500 pg/mL | 4 - 8 hours | ELISA | [8][9] |
| Mouse RAW 264.7 Macrophages | IL-6 | 500 - 5000 pg/mL | 12 - 24 hours | ELISA | [9] |
Table 3: Specificity of this compound for Toll-Like Receptors
| TLR | This compound Activity | Effective Concentration | Reference |
| Human TLR7 | Potent Agonist | ~10 ng/mL (NF-κB activation) | [4] |
| Mouse TLR7 | Potent Agonist | ~30 ng/mL (NF-κB activation) | [4] |
| Human TLR8 | No significant activation | >10 µg/mL | [4] |
| Mouse TLR8 | No significant activation | >10 µg/mL | [4] |
Experimental Protocols
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the steps for stimulating human PBMCs with this compound to assess cytokine production.
Caption: Workflow for in vitro stimulation of human PBMCs with this compound.
Detailed Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Culture: Wash the isolated PBMCs twice with RPMI-1640 medium. Resuspend the cells in complete RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Plating: Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Seed the cells in a 96-well flat-bottom plate at a density of 2 x 10^5 cells per well in 100 µL of culture medium.
-
This compound Stimulation: Prepare a serial dilution of this compound in complete RPMI-1640 medium. Add 100 µL of the this compound solution to the respective wells to achieve final concentrations ranging from 0.1 to 10 µg/mL. Include a vehicle control (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 72 hours.
-
Supernatant Collection and Analysis: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant and store at -80°C until analysis. Measure the concentration of desired cytokines (e.g., IFN-α, IL-6, TNF-α) in the supernatant using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay, following the manufacturer's protocols.
Intracellular Cytokine Staining of this compound-Stimulated PBMCs
This protocol allows for the identification of cytokine-producing cell subsets within a mixed population of PBMCs at a single-cell level.
Detailed Methodology:
-
Cell Stimulation: Stimulate PBMCs with this compound as described in the previous protocol (Section 3.1). For the final 4-6 hours of incubation, add a protein transport inhibitor, such as Brefeldin A (10 µg/mL) or Monensin (2 µM), to the culture to promote intracellular cytokine accumulation.
-
Surface Staining: After stimulation, harvest the cells and wash them with FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Resuspend the cells in FACS buffer and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56) for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells twice with FACS buffer. Resuspend the cells in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm™) and incubate for 20 minutes at 4°C.
-
Intracellular Staining: Wash the cells with a permeabilization buffer. Resuspend the cells in the permeabilization buffer and add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-α, anti-TNF-α). Incubate for 30 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: Wash the cells twice with permeabilization buffer and resuspend in FACS buffer. Acquire the samples on a flow cytometer and analyze the data using appropriate software.
In Vivo Administration of this compound in a Murine Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
References
- 1. benchchem.com [benchchem.com]
- 2. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Cytokine profile and induction of T helper type 17 and regulatory T cells by human peripheral mononuclear cells after microbial exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S1P-Induced TNF-α and IL-6 Release from PBMCs Exacerbates Lung Cancer-Associated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of IL-6 synthesis in human peripheral blood mononuclear cells by C3a and C3a(desArg) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Stimulation with Different TLR7 Ligands Modulates Gene Expression Patterns in the Human Plasmacytoid Dendritic Cell Line CAL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of IL-6 and TNF-alpha by the macrophage-like cell line RAW 264.7 after treatment with a cell wall extract of Candida albicans [pubmed.ncbi.nlm.nih.gov]
CL264 and the Innate Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL264 is a potent and highly specific synthetic agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. As a 9-benzyl-8-hydroxyadenine (B8482288) derivative, this compound effectively activates both human and mouse TLR7, playing a crucial role in the initiation of immune responses, particularly against single-stranded viral RNA.[1] Its specificity for TLR7, with no significant stimulation of TLR8, makes it an invaluable tool for targeted research in immunology, vaccine development, and cancer immunotherapy.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on various innate immune cells, and detailed protocols for its use in experimental settings.
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by activating the TLR7 signaling pathway within the endosomes of innate immune cells. Upon recognition and binding to TLR7, a signaling cascade is initiated, primarily mediated by the adaptor protein Myeloid differentiation primary response 88 (MyD88).[2] This leads to the activation of two major downstream pathways:
-
NF-κB and AP-1 Activation: MyD88 recruits IRAK4, IRAK1, and TRAF6, which in turn activates the IKK complex. The IKK complex phosphorylates and triggers the degradation of IκB, allowing the nuclear translocation of the transcription factor NF-κB (p50/p65 heterodimer).[2] Concurrently, this pathway activates MAP kinases (JNK, p38), leading to the activation of the transcription factor AP-1. The activation of both NF-κB and AP-1 drives the expression of a wide range of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α).[2]
-
Interferon Regulatory Factor (IRF) Activation: The MyD88-dependent pathway also leads to the activation of Interferon Regulatory Factors (IRFs), particularly IRF7. Activated IRF7 translocates to the nucleus and induces the transcription of Type I interferons (IFN-α and IFN-β), which are critical for antiviral responses.[1]
Key Innate Immune Cells Targeted by this compound
This compound primarily activates cell populations expressing endosomal TLR7. These include:
-
Plasmacytoid Dendritic Cells (pDCs): These are the most potent producers of type I interferons in response to viral infections and TLR7 agonists.[3] A single pDC can produce 3-10 pg of IFN-α in response to a strong stimulus.[3]
-
Macrophages: These phagocytic cells are critical for engulfing pathogens and cellular debris. Upon activation by this compound, they produce a range of pro-inflammatory cytokines such as TNF-α and IL-6.
-
B cells: TLR7 stimulation can directly activate B cells, leading to their proliferation, differentiation, and antibody production.
-
Other Myeloid Cells: Conventional dendritic cells (cDCs) and monocytes can also be activated by TLR7 agonists, contributing to the overall innate immune response.
Quantitative Data on this compound-Induced Immune Responses
The following tables summarize the quantitative data on the effects of this compound on innate immune cells. It is important to note that the magnitude of cytokine production can vary depending on the cell type, donor variability, and specific experimental conditions.
Table 1: Dose-Dependent Cytokine Production by Human pDC cell line (CAL-1) in Response to this compound
| This compound Concentration (µg/mL) | TNF-α (pg/mL) at 6h | IL-6 (pg/mL) at 12h | IFN-β (pg/mL) at 12h |
| 0.5 | ~100 | Not reported | Not reported |
| 1.0 | ~200 | Not reported | Not reported |
| 5.0 | ~400 | ~150 | ~250 |
| 10.0 | ~500 | Not reported | Not reported |
Data adapted from a study on the human pDC cell line CAL-1.[4][5]
Table 2: Cytokine Production by Human PBMCs Stimulated with this compound
| Cytokine | Concentration (pg/mL) |
| IFN-α | ~2000 |
| TNF-α | ~1500 |
| IL-1β | ~50 |
| IL-6 | ~4000 |
| IL-12 (p70) | ~20 |
Data represents median values from PBMCs of >3 donors stimulated with 5 µg/mL this compound for 16 hours.[1]
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with this compound for Cytokine Analysis
Objective: To measure the production of pro-inflammatory cytokines and Type I interferons by human Peripheral Blood Mononuclear Cells (PBMCs) in response to this compound stimulation.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution prepared in sterile water or DMSO)
-
96-well cell culture plates
-
ELISA kits for desired cytokines (e.g., human IFN-α, TNF-α, IL-6)
Method:
-
Isolate PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture: Wash the isolated PBMCs twice with PBS and resuspend them in complete RPMI-1640 medium.
-
Cell Plating: Count the cells and adjust the concentration to 1 x 10^6 cells/mL. Plate 200 µL of the cell suspension into each well of a 96-well plate.
-
Stimulation: Add this compound to the wells at various final concentrations (e.g., a serial dilution from 10 µg/mL down to 0.1 µg/mL). Include an unstimulated control (vehicle only).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.
-
Cytokine Measurement: Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Protocol 2: Flow Cytometry Analysis of this compound-Activated Macrophages
Objective: To identify and quantify the expression of activation markers on macrophages following stimulation with this compound.
Materials:
-
Primary human or mouse macrophages (e.g., derived from monocytes or bone marrow)
-
Complete culture medium
-
This compound
-
PBS
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Viability dye (e.g., Propidium Iodide or a fixable viability dye)
-
Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse, or Human TruStain FcX™ for human)
-
Fluorochrome-conjugated antibodies against macrophage and activation markers (e.g., anti-CD14, anti-CD11b, anti-F4/80 (for mouse), anti-CD86, anti-CD69)
Method:
-
Cell Culture and Stimulation: Culture primary macrophages in appropriate medium. Stimulate the cells with this compound (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control.
-
Cell Harvesting: Gently scrape or detach the cells, wash with PBS, and resuspend in FACS buffer.
-
Viability Staining: Stain the cells with a viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking antibody for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies against surface markers to the cells and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software. Gate on live, single cells, then identify the macrophage population (e.g., based on CD14 and/or CD11b expression). Within the macrophage gate, analyze the expression levels of activation markers like CD86 and CD69.
Conclusion
This compound is a powerful and specific tool for investigating the role of TLR7 in the innate immune response. Its ability to potently activate pDCs and macrophages, leading to the production of Type I interferons and pro-inflammatory cytokines, makes it highly relevant for studies in virology, oncology, and autoimmune diseases. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this compound to further unravel the complexities of innate immunity. The provided diagrams offer a clear visualization of the key signaling pathways and experimental workflows, facilitating a deeper understanding of the cellular and molecular events initiated by this important TLR7 agonist.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. Intracellular Cytokine Staining Protocol [anilocus.com]
- 3. Type I Interferon Production of Plasmacytoid Dendritic Cells under Control [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Stimulation with Different TLR7 Ligands Modulates Gene Expression Patterns in the Human Plasmacytoid Dendritic Cell Line CAL-1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure of 9-Benzyl-8-Hydroxyadenine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Benzyl-8-hydroxyadenine (B8482288) derivatives have emerged as a significant class of small molecules with potent immunomodulatory properties. Initially investigated for their interferon-inducing capabilities, these compounds have been extensively developed as agonists of Toll-like receptor 7 (TLR7).[1][2] TLR7, an endosomal receptor primarily expressed in immune cells such as dendritic cells and B lymphocytes, plays a crucial role in the innate immune response to single-stranded viral RNA.[3][4] Activation of TLR7 by agonists like the 9-benzyl-8-hydroxyadenine derivatives triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, making them promising candidates for the development of vaccine adjuvants and therapeutics for viral infections and allergic diseases.[5][6]
This technical guide provides a comprehensive overview of the core structure of 9-benzyl-8-hydroxyadenine derivatives, detailing their synthesis, structure-activity relationships (SAR), and the intracellular signaling pathways they modulate.
Core Structure and Synthesis
The fundamental scaffold of this class of compounds consists of a purine (B94841) core with a benzyl (B1604629) group at the N9 position and a hydroxyl group at the C8 position. The 8-hydroxyadenine (B135829) moiety exists in tautomeric equilibrium with its 8-oxo form, 9-benzyl-8-oxoadenine.[2]
Several synthetic strategies have been developed for the preparation of 9-benzyl-8-hydroxyadenine and its derivatives. A common approach involves the construction of the purine ring system from imidazole (B134444) or pyrimidine (B1678525) precursors.
General Synthetic Routes
Three primary synthetic routes have been explored for the synthesis of 9-substituted 8-oxoadenines:
-
Starting from Adenine: This strategy involves the bromination of adenine, followed by N9-alkylation/arylation with the desired benzyl group, and subsequent hydrolysis to introduce the 8-oxo group. An alternative sequence involves bromination, hydrolysis, and then N9-functionalization. The latter approach is generally more efficient if the N9-substituent is compatible with the halogenation conditions.[5]
-
Starting from 5-Amino-4,6-dichloropyrimidine: This method provides a versatile alternative for the synthesis of 9-substituted 8-oxoadenines.[5]
-
Starting from 5-Amino-1-benzyl-4-cyano-2-hydroxyimidazole: This key intermediate can be condensed with various reagents like amidines, imidates, guanidine, urea, and thioureas to afford 8-hydroxyadenines with diverse substituents at the 2-position.[5]
Structure-Activity Relationships (SAR)
The biological activity of 9-benzyl-8-hydroxyadenine derivatives is highly dependent on the nature and position of substituents on the purine ring and the benzyl moiety.
Key Structural Features for Activity:
-
8-Hydroxy/8-Oxo Group: The presence of the hydroxyl group at the 8-position (or its oxo tautomer) is crucial for the interferon-inducing activity of these compounds.[2]
-
6-Amino Group: A free amino group at the 6-position of the purine ring is essential for interferon-inducing activity. Substitution at this position leads to a loss of activity.[1]
-
2-Position Substituents: The introduction of specific substituents at the 2-position can significantly enhance the interferon-inducing potency. Potent activity has been observed with butoxy, propylthio, or butylamino groups at this position.[5] For instance, 9-benzyl-2-butoxy-8-mercaptoadenine has shown very high potency.[5]
-
9-Benzyl Group: While the 9-benzyl group is a core feature, modifications to the benzyl ring can modulate activity.
The following table summarizes the quantitative data for selected 9-benzyl-8-hydroxyadenine derivatives as TLR7 agonists.
| Compound ID | R2 Substituent | EC50 (nM) for human TLR7 | Reference |
| 9e | -OCH2CH2OCH3 | 50 | [5] |
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted-9-benzyl-8-hydroxyadenines
A general and efficient method for synthesizing 2,9-disubstituted 8-hydroxyadenines utilizes 5-amino-4-cyano-2-hydroxyimidazoles as key intermediates. These are prepared from aminomalononitrile (B1212270) and isocyanates. The subsequent condensation of the imidazole intermediate with amidines, imidates, guanidine, urea, or thioureas yields the desired 8-hydroxyadenines with various substituents at the 2-position.[5]
Signaling Pathway
9-Benzyl-8-hydroxyadenine derivatives exert their immunomodulatory effects by activating the Toll-like receptor 7 (TLR7) signaling pathway. This pathway is a cornerstone of the innate immune system's response to viral pathogens.
TLR7 Signaling Cascade
Upon binding of a 9-benzyl-8-hydroxyadenine derivative to TLR7 within the endosome, the receptor undergoes a conformational change, leading to its dimerization.[2] This initiates a downstream signaling cascade through the recruitment of the adaptor protein MyD88.[2] MyD88, in turn, recruits and activates interleukin-1 receptor-associated kinases (IRAKs), such as IRAK4 and IRAK1.[2] This leads to the formation of a complex with TNF receptor-associated factor 6 (TRAF6), which acts as an E3 ubiquitin ligase.[2] The activation of TRAF6 ultimately results in the activation of two major downstream pathways: the NF-κB pathway and the MAPK pathway, leading to the production of pro-inflammatory cytokines, and the IRF7 pathway, leading to the production of type I interferons.[2]
Caption: TLR7 signaling pathway initiated by 9-benzyl-8-hydroxyadenine derivatives.
Conclusion
9-Benzyl-8-hydroxyadenine derivatives represent a versatile and potent class of TLR7 agonists with significant therapeutic potential. The core structure is amenable to chemical modification, allowing for the fine-tuning of activity and selectivity. A thorough understanding of the synthesis, structure-activity relationships, and the underlying signaling mechanisms is critical for the rational design and development of novel immunomodulatory drugs based on this scaffold. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances on Small-Molecule Antagonists Targeting TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series - PMC [pmc.ncbi.nlm.nih.gov]
CL264: A Comprehensive Technical Guide to the Induction of Type I Interferons
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL264 is a synthetic 9-benzyl-8-hydroxyadenine (B8482288) derivative that has been identified as a potent and specific agonist for Toll-like receptor 7 (TLR7).[1][2][3] Its ability to selectively activate TLR7-mediated signaling pathways makes it an invaluable tool for immunological research, particularly in the study of innate immunity, antiviral responses, and the development of novel vaccine adjuvants and cancer immunotherapies.[2][4] Activation of TLR7 by this compound in specific immune cell subsets, most notably plasmacytoid dendritic cells (pDCs), triggers a robust production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailed experimental protocols for its use, a summary of quantitative data on its activity, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: TLR7-Mediated Induction of Type I Interferons
This compound is a small molecule agonist that specifically targets TLR7, an endosomal pattern recognition receptor (PRR) that plays a critical role in the detection of single-stranded RNA (ssRNA) viruses.[1][2][5] Unlike other TLR agonists, this compound exhibits high specificity for TLR7 and does not stimulate TLR8, even at high concentrations.[1][5] The primary cell types expressing TLR7 and responding to this compound are plasmacytoid dendritic cells (pDCs) and B cells.[1][4]
The induction of type I interferons by this compound is mediated through the MyD88-dependent signaling pathway.[2][6] Upon binding to TLR7 in the endosome, this compound initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[2][6] This event triggers a downstream signaling cascade involving the recruitment and activation of IL-1 receptor-associated kinases (IRAKs), such as IRAK1 and IRAK4, and TNF receptor-associated factor 6 (TRAF6).[2][6]
The activation of this complex leads to the bifurcation of the signaling pathway, culminating in the activation of two key families of transcription factors:
-
Nuclear Factor-kappa B (NF-κB): The TRAF6-led cascade activates the IKK complex, which in turn phosphorylates the inhibitor of κB (IκB), leading to its degradation. This allows the p50/p65 subunits of NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[2][7]
-
Interferon Regulatory Factors (IRFs): The MyD88-dependent pathway also leads to the phosphorylation and activation of IRF7.[1][4] Phosphorylated IRF7 translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, primarily IFN-α and IFN-β, leading to their transcription and subsequent secretion.[8][9]
The secreted type I interferons can then act in an autocrine and paracrine manner, binding to the type I interferon receptor (IFNAR) on various cell types. This binding initiates the JAK-STAT signaling pathway, leading to the expression of a wide range of interferon-stimulated genes (ISGs) that establish an antiviral state and further modulate the immune response.[9][10]
Data Presentation: Quantitative Analysis of this compound-Induced Cytokine Production
The following tables summarize quantitative data from studies investigating the effects of this compound on cytokine production in the human plasmacytoid dendritic cell line, CAL-1.
Table 1: Dose-Dependent Induction of TNF-α by this compound in CAL-1 Cells [1]
| This compound Concentration (µg/mL) | TNF-α Secretion (pg/mL) after 6 hours |
| 0 (Control) | ~0 |
| 0.5 | ~100 |
| 1 | ~200 |
| 2.5 | ~400 |
| 5 | ~600 |
| 10 | ~750 |
Table 2: Time-Dependent Cytokine Secretion by CAL-1 Cells Stimulated with 5 µg/mL this compound [1]
| Time (hours) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | IFN-β Secretion (pg/mL) |
| 1 | ~50 | ~25 | ~10 |
| 4 | ~400 | ~150 | ~50 |
| 12 | ~800 | ~300 | ~100 |
Experimental Protocols
In Vitro Stimulation of Human Plasmacytoid Dendritic Cells (CAL-1 Cell Line) for Cytokine Analysis
This protocol describes the stimulation of the human pDC cell line CAL-1 with this compound to measure the production of type I interferons and other cytokines.
Materials:
-
CAL-1 cells
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free water or PBS
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Cell Seeding: Seed CAL-1 cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete RPMI 1640 medium. Allow the cells to rest overnight in a CO₂ incubator.[2]
-
This compound Preparation: Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile, pyrogen-free water or PBS to a concentration of 1 mg/mL. Further dilute the stock solution in complete RPMI 1640 medium to prepare working concentrations (e.g., for a final concentration range of 0.5 to 10 µg/mL).[1][2]
-
Cell Stimulation: Add 100 µL of the this compound working solutions to the respective wells of the 96-well plate containing the CAL-1 cells. For a negative control, add 100 µL of culture medium without this compound.[2]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time period (e.g., 6, 12, or 24 hours).[1][2]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well for cytokine analysis. Store the supernatants at -80°C if not analyzed immediately.[2]
Quantification of IFN-α/β by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general guideline for a sandwich ELISA to measure the concentration of a specific type I interferon (e.g., IFN-α or IFN-β) in the collected cell culture supernatants.[2][8]
Materials:
-
ELISA plate
-
Capture antibody (specific for the target cytokine)
-
Detection antibody (biotinylated, specific for the target cytokine)
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[2]
-
Washing: Wash the plate three times with wash buffer.[2]
-
Blocking: Block the plate with assay diluent for 1-2 hours at room temperature.[2]
-
Washing: Wash the plate three times with wash buffer.[2]
-
Standard and Sample Incubation: Prepare a standard curve by serially diluting the recombinant cytokine standard. Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[2]
-
Washing: Wash the plate three times with wash buffer.[2]
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[2]
-
Washing: Wash the plate three times with wash buffer.[2]
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.[2]
-
Washing: Wash the plate five times with wash buffer.[2]
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.[2]
-
Stopping the Reaction: Add 50 µL of stop solution to each well.[2]
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Western Blot Analysis of IRF7 Phosphorylation
This protocol outlines the detection of phosphorylated IRF7 in cell lysates following this compound stimulation as an indicator of IRF pathway activation.
Materials:
-
Stimulated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRF7 (Ser471/472) and anti-total-IRF7 or a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IRF7 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against total IRF7 or a loading control to confirm equal protein loading.
Mandatory Visualizations
Caption: this compound-induced TLR7 signaling pathway.
Caption: Experimental workflow for this compound stimulation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synergistic Stimulation with Different TLR7 Ligands Modulates Gene Expression Patterns in the Human Plasmacytoid Dendritic Cell Line CAL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of a TANK-Binding Kinase 1–Interferon (IFN) Regulatory Factor 7 Pathway to IFN-γ-Induced Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.abclonal.com [static.abclonal.com]
- 6. researchgate.net [researchgate.net]
- 7. Aryl Hydrocarbon Receptor Interacting Protein Targets IRF7 to Suppress Antiviral Signaling and the Induction of Type I Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA-based quantification of type I IFN secretion by irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Induction of the Toll-Like Receptor 4-MyD88-Dependent and -Independent Signaling Pathways by Endotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Type I Interferon Plays Opposing Roles in Cytotoxicity and Interferon-γ Production by Natural Killer and CD8+ T Cells after Influenza A Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CL264 in NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CL264, a potent and specific Toll-like receptor 7 (TLR7) agonist, and its pivotal role in the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document details the molecular cascade, presents quantitative data on its activation, and offers comprehensive experimental protocols for studying this critical immune signaling pathway.
Introduction to this compound and the NF-κB Pathway
This compound is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor integral to the innate immune system.[1] Upon binding to TLR7 within the endosomes of immune cells, such as macrophages and dendritic cells, this compound triggers a signaling cascade that culminates in the activation of the transcription factor NF-κB.[1]
The NF-κB family of transcription factors is a cornerstone of inflammatory responses, and also governs cell survival and proliferation.[1] In a resting state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Activation of the signaling pathway leads to the degradation of these IκB proteins, permitting NF-κB to translocate to the nucleus. Once in the nucleus, it orchestrates the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines and chemokines.[1]
The this compound-Induced NF-κB Signaling Cascade
The activation of NF-κB by this compound is a well-defined process initiated by its engagement with TLR7 in the endosomal compartment.[1] This interaction recruits the adaptor protein MyD88, setting in motion a downstream signaling cascade.[1] This cascade involves the IRAK family of kinases and TRAF6, which ultimately leads to the activation of the IκB kinase (IKK) complex.[1] The activated IKK complex then phosphorylates IκBα, flagging it for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκBα liberates the NF-κB heterodimer (commonly p50/p65), allowing its translocation into the nucleus where it binds to κB sites in the promoter regions of target genes to initiate their transcription.[1]
Quantitative Data on this compound-Mediated NF-κB Activation
The potency of this compound in activating the NF-κB pathway has been quantified in various in vitro systems. Reporter cell lines, such as HEK-Blue™ TLR7 cells, are commonly employed to measure NF-κB activation. These cells express TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB-inducible promoter.
| Parameter | Value | Cell System | Notes |
| EC50 for NF-κB Activation | ~10 ng/mL | HEK-Blue™ hTLR7 Cells | The concentration at which this compound induces a half-maximal response in NF-κB activation.[2] |
| Working Concentration | Starts at 10 ng/mL | HEK-Dual™ Reporter Cells | The concentration at which this compound begins to trigger detectable NF-κB activation.[3] |
| Specificity | Human and Mouse TLR7 | HEK-Blue™ Reporter Cells | No significant activation of human or murine TLR8, even at concentrations greater than 10 µg/mL.[3] |
Experimental Protocols
NF-κB Reporter Gene Assay
This protocol outlines the measurement of NF-κB activation using a reporter cell line, such as HEK-Blue™ hTLR7 cells, which express a SEAP reporter gene.
Materials:
-
HEK-Blue™ hTLR7 Cells
-
Growth Medium (e.g., DMEM, 10% FBS, Penicillin/Streptomycin, selection antibiotics)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
QUANTI-Blue™ Solution or similar SEAP detection reagent
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR7 cells in a 96-well plate at a density of ~5 x 10^4 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in growth medium. A typical concentration range is 0.1 ng/mL to 10 µg/mL.[2] Include a vehicle control (medium alone).
-
Cell Stimulation: Remove the old medium from the cells and add 200 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.[2]
-
SEAP Detection:
-
Add 20 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ solution to each well.
-
Incubate at 37°C for 1-3 hours.[2]
-
-
Data Acquisition: Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Data Analysis: Express the results as fold induction of NF-κB activation compared to the vehicle-treated cells. Calculate the EC50 value from the dose-response curve.
Western Blot for IκBα Degradation
This protocol is for detecting the degradation of IκBα, a key event in NF-κB activation, in response to this compound treatment.
Materials:
-
RAW 264.7 or other suitable macrophage cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Western Blotting: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate with primary anti-IκBα and anti-β-actin antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities to determine the extent of IκBα degradation over time, normalized to the loading control.
ELISA for Cytokine Production
This protocol describes the quantification of pro-inflammatory cytokines, such as TNF-α and IL-6, secreted by cells in response to this compound.
Materials:
-
RAW 264.7 cells or primary macrophages
-
This compound
-
ELISA kits for TNF-α and IL-6
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Stimulation: Plate cells and treat with a dose-range of this compound (e.g., 10, 100, 1000 ng/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-6 in each sample.
Conclusion
This compound is a valuable molecular tool for the specific activation of the TLR7-mediated NF-κB signaling pathway. Its high potency and specificity make it an excellent candidate for in vitro and in vivo studies aimed at understanding the role of this pathway in immunity and disease. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the impact of this compound on NF-κB activation and downstream inflammatory responses. This information is critical for the development of novel therapeutics targeting TLR7 and the NF-κB signaling axis.
References
CL264: A Technical Guide to its Role in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CL264 has emerged as a potent and specific synthetic agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Its ability to selectively activate TLR7 positions it as a compelling agent for investigation in oncology. By mimicking the action of single-stranded viral RNA, this compound initiates a powerful downstream signaling cascade, leading to the production of Type I interferons and a suite of pro-inflammatory cytokines. This robust immunostimulatory response has the potential to overcome tumor-induced immunosuppression and drive effective anti-tumor immunity. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its impact on key signaling pathways, and detailed experimental protocols for its characterization. While specific quantitative data for this compound in the public domain is limited, this document consolidates the current understanding to guide further research and development.
Mechanism of Action: TLR7 Agonism and Immune Activation
This compound is a small molecule belonging to the adenine (B156593) analog class, designed to specifically bind to and activate TLR7.[1] TLR7 is an endosomal pattern recognition receptor primarily expressed in immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[1][2] Upon binding to TLR7 within the endosome, this compound triggers a conformational change in the receptor, initiating a downstream signaling cascade that is pivotal to its anti-tumor potential.
The activation of TLR7 by this compound leads to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[2] This event serves as a critical juncture, leading to the activation of two major transcriptional pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Interferon Regulatory Factor (IRF) pathway.[1]
-
NF-κB Pathway Activation: The MyD88-dependent pathway leads to the activation of NF-κB, a key transcription factor that orchestrates the expression of numerous pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[2]
-
IRF Pathway Activation and Type I Interferon Production: Simultaneously, the signaling cascade activates IRF7, a master regulator of Type I interferon (IFN) production.[2] This results in the robust secretion of IFN-α, a cytokine with potent anti-proliferative and pro-apoptotic effects on tumor cells, and a critical role in enhancing the cytotoxic activity of T cells and Natural Killer (NK) cells.
The culmination of these signaling events is a profound activation of the innate and adaptive immune systems, creating an inflammatory tumor microenvironment that is conducive to tumor rejection.
Signaling Pathways
The immunostimulatory effects of this compound are mediated through a well-defined signaling cascade originating from the endosomal TLR7. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways.
Caption: this compound-induced TLR7 signaling cascade.
Data Presentation
Quantitative data on the in vitro and in vivo activity of this compound is essential for its preclinical and clinical development. While comprehensive public data is limited, this section provides a framework for the types of quantitative data that should be generated and presented.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| NF-κB Activation | HEK-Blue™ hTLR7 cells | EC50 | ~10 ng/mL | [1] |
| Cytokine Production (IFN-α) | Human PBMCs | Concentration | Data not publicly available | |
| Cytokine Production (TNF-α) | Human PBMCs | Concentration | Data not publicly available | |
| Cytotoxicity | Various Cancer Cell Lines | IC50 | Data not publicly available |
Table 2: In Vivo Anti-Tumor Efficacy of TLR7 Agonists (Representative Data)
| Cancer Model | Treatment | Dose/Schedule | Tumor Growth Inhibition (%) | Reference |
| CT26 Colon Carcinoma | TLR7 agonist + anti-PD-1 | Not specified | Synergistic effect observed | General finding for TLR7 agonists |
| Pancreatic Ductal Adenocarcinoma (Immunocompetent) | CL347 (TLR7 agonist) | Not specified | Promoted tumor growth | Contrasting finding |
| Pancreatic Ductal Adenocarcinoma (Immunodeficient) | CL347 (TLR7 agonist) | Not specified | Delayed tumor growth | Contrasting finding |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of this compound. The following sections provide methodologies for key assays.
NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway in response to this compound.
Objective: To determine the dose-dependent activation of NF-κB by this compound.
Materials:
-
HEK-Blue™ hTLR7 cells (or other suitable NF-κB reporter cell line)
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
QUANTI-Blue™ Solution (or other appropriate substrate for the reporter gene)
-
Plate reader
Protocol:
-
Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 180 µL of fresh medium.
-
Add 20 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of QUANTI-Blue™ Solution to each well.
-
Incubate the plate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a plate reader.
-
Calculate the fold induction of NF-κB activity relative to the vehicle control.
Caption: NF-κB Reporter Assay Workflow.
Cytokine Production Assay (ELISA)
This protocol measures the amount of specific cytokines secreted by immune cells upon stimulation with this compound.
Objective: To quantify the production of IFN-α and TNF-α from human PBMCs treated with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
RPMI 1640 medium with 10% FBS
-
96-well cell culture plates
-
Human IFN-α and TNF-α ELISA kits
-
Plate reader
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Prepare serial dilutions of this compound in RPMI 1640 medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Perform the IFN-α and TNF-α ELISA on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the cytokine concentrations based on the standard curve.
Caption: Cytokine Production Assay Workflow.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a murine cancer model.
Objective: To evaluate the effect of this compound on tumor growth in a syngeneic mouse model.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c)
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma)
-
This compound
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Protocol:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous) at the predetermined schedule.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immune cell infiltration).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Caption: In Vivo Tumor Growth Inhibition Workflow.
Conclusion and Future Directions
This compound is a promising TLR7 agonist with a well-defined mechanism of action that supports its development as an anti-cancer therapeutic. Its ability to potently activate the innate immune system and induce a Type I interferon response provides a strong rationale for its use in oncology, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors.
Future research should focus on generating comprehensive quantitative data for this compound, including dose-response relationships for cytokine production in various immune cell populations, IC50 values in a broad panel of cancer cell lines, and robust in vivo efficacy data in multiple preclinical cancer models. Furthermore, detailed pharmacokinetic and toxicology studies are essential to establish a safe and effective dosing regimen for potential clinical translation. The exploration of predictive biomarkers to identify patient populations most likely to respond to this compound therapy will also be crucial for its successful clinical development. Through continued rigorous investigation, this compound holds the potential to become a valuable addition to the arsenal (B13267) of cancer immunotherapies.
References
CL264: A Deep Dive into its Potent and Selective Agonism of TLR7 Over TLR8
For Immediate Release
This technical guide provides a comprehensive analysis of CL264, a synthetic 9-benzyl-8-hydroxyadenine (B8482288) derivative, detailing its remarkable specificity as a Toll-like receptor 7 (TLR7) agonist while exhibiting negligible activity towards Toll-like receptor 8 (TLR8). This document is intended for researchers, scientists, and drug development professionals engaged in immunology, vaccine development, and cancer immunotherapy.
This compound has emerged as a critical research tool for elucidating the intricacies of the innate immune system.[1] Its potent and selective activation of TLR7 initiates a robust antiviral and antitumor immune response, making it a subject of significant interest for therapeutic applications.[1][2] This guide will dissect the quantitative data that underscores its selectivity, outline the experimental protocols used for its characterization, and provide visual representations of its mechanism of action and experimental workflows.
Quantitative Analysis of TLR Activation
The selectivity of this compound for TLR7 over TLR8 has been quantitatively demonstrated in multiple studies. The compound potently activates the TLR7 signaling pathway at nanomolar concentrations, while showing no significant activation of TLR8 even at micromolar concentrations. This high degree of specificity is crucial for its utility as a targeted immunomodulator, minimizing off-target effects.[3]
| Receptor | This compound Activity | Effective Concentration (EC50) / Concentration Tested | Reference |
| Human TLR7 | Potent Agonist | ~10 ng/mL for NF-κB activation | [3][4] |
| Mouse TLR7 | Potent Agonist | Data not specified, but confirmed activity | [4] |
| Human TLR8 | No significant activation | >10 µg/mL | [3][4] |
| Mouse TLR8 | No significant activation | >10 µg/mL | [4] |
Note: The EC50 value for TLR7 activation is approximately 30 times more potent than that of the imidazoquinoline compound, imiquimod.[4]
Mechanism of Action: The TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by selectively binding to and activating TLR7, an endosomal pattern recognition receptor.[1][2] This binding event triggers a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88.[1][2] This initiates a downstream signaling cascade involving IRAK4, IRAK1, and TRAF6, which ultimately culminates in the activation of two key transcription factors:
-
Nuclear Factor-kappa B (NF-κB): Promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[1]
-
Interferon Regulatory Factor 7 (IRF7): Induces the production of type I interferons (IFN-α).[1]
The activation of these pathways leads to a robust innate immune response, which in turn helps to orchestrate a more effective adaptive immune response.[2] TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells.[4] The distinct cellular expression patterns of TLR7 and TLR8 suggest they have nonredundant roles in the immune system.[4][5]
Experimental Protocols
The specificity of this compound is typically determined using in vitro cell-based reporter gene assays. A standard methodology involves the use of Human Embryonic Kidney (HEK) 293 cells that are stably transfected to express a specific human or mouse TLR and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter.
NF-κB Reporter Gene Assay in HEK-Blue™ hTLR7 and hTLR8 Cells
Objective: To determine the potency and selectivity of this compound in activating the NF-κB signaling pathway via human TLR7 and human TLR8.
Methodology:
-
Cell Seeding: HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells are seeded in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubated for 24 hours.[1]
-
Compound Preparation and Stimulation: Serial dilutions of this compound are prepared in cell culture medium. A typical concentration range for testing would be from 0.1 ng/mL to 10 µg/mL.[3] Known agonists for TLR7 (e.g., R848) and TLR8 (e.g., R848) are used as positive controls.[3] The culture medium is removed from the cells, and the this compound dilutions and control agonists are added.[1][3]
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a CO2 incubator.[1][3]
-
Reporter Gene Assay: During the incubation period, activation of the TLR signaling pathway leads to the expression and secretion of SEAP into the cell culture supernatant.[3] The activity of SEAP is measured using a spectrophotometer at a wavelength of 620-655 nm.[1]
-
Data Analysis: The results are expressed as the fold-induction of NF-κB activation compared to untreated cells. The EC50 value for TLR7 activation by this compound can be calculated from the dose-response curve.[3] A lack of a dose-response for TLR8, even at high concentrations, confirms the selectivity of this compound.
Conclusion
The available data strongly supports the classification of this compound as a potent and highly specific agonist for TLR7, with no significant cross-reactivity for TLR8.[3] This makes this compound an invaluable tool for the targeted investigation of TLR7-mediated immune responses and a promising candidate for further development in therapeutic applications where specific activation of the TLR7 pathway is desired. The detailed experimental protocols and a clear understanding of its signaling mechanism provide a solid foundation for its use in both basic and translational research.
References
Foundational Research on TLR7 Agonists: A Technical Guide
This guide provides an in-depth overview of the foundational research on Toll-like receptor 7 (TLR7) agonists, intended for researchers, scientists, and drug development professionals. It covers the core mechanism of action, signaling pathways, quantitative activity, and detailed experimental protocols for their evaluation.
Introduction to TLR7
Toll-like receptors (TLRs) are a class of pattern recognition receptors that are fundamental to the innate immune system, acting as a bridge to adaptive immunity.[1] TLR7 is an intracellular receptor located on the endosomal membrane of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.[2][3] It recognizes single-stranded RNA (ssRNA) from viruses, triggering a potent antiviral immune response.[2][4] Synthetic small molecules that activate TLR7, known as TLR7 agonists, mimic this natural process and have been developed as therapeutic agents for various diseases, including cancers and viral infections.[1][4][5]
Mechanism of Action and Signaling Pathway
Upon binding its ligand, either viral ssRNA or a synthetic agonist, TLR7 initiates a downstream signaling cascade. This process is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1][2][6] The activation of the MyD88-dependent pathway leads to the formation of a complex called the "myddosome," involving IRAK4 and IRAK1.[6] This ultimately results in the activation of transcription factors, primarily interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB).[6][7]
-
IRF7 Activation: Leads to the robust production of type I interferons (IFN-α/β), which are crucial for establishing an antiviral state and activating other immune cells.[8][9][10]
-
NF-κB Activation: Drives the expression of various pro-inflammatory cytokines (like TNF-α, IL-6, and IL-12) and chemokines, which recruit and activate immune cells to the site of inflammation.[11][12]
The main target cells for TLR7 agonists are pDCs, which are major producers of IFN-α.[4] This IFN-α then acts on other immune cells, such as conventional dendritic cells (cDCs), natural killer (NK) cells, and T cells, enhancing their ability to fight pathogens and cancer cells.[7]
Chemical Classes of Synthetic TLR7 Agonists
Synthetic TLR7 agonists can be grouped into several chemical classes, with the most prominent being imidazoquinolines and guanosine (B1672433) analogs.[4]
-
Imidazoquinolines: This class includes some of the earliest and most well-studied TLR7 agonists.
-
Imiquimod (R-837): FDA-approved as a topical cream for treating basal cell carcinoma and genital warts.[1][4][13]
-
Resiquimod (R-848): A more potent agonist that activates both TLR7 and TLR8.[1][10]
-
Gardiquimod: Another potent TLR7 agonist.[1]
-
852A: A TLR7-specific agonist noted for being more potent and selective than imiquimod.[1]
-
-
Oxoadenines: A class of TLR7/8 agonists that have been explored for their potential as vaccine adjuvants.[10]
-
Benzonapthyridines: A newer class of TLR7 agonists, such as LHC-165, being investigated for cancer therapy.[14]
The structure-activity relationship (SAR) of these compounds is a key area of research, aiming to develop agonists with improved potency, selectivity (TLR7 vs. TLR8), and safety profiles.[3][15][16]
| Agonist Name | Common Aliases | Chemical Class | Primary Target(s) |
| Imiquimod | R-837, Aldara® | Imidazoquinoline | TLR7 |
| Resiquimod | R-848 | Imidazoquinoline | TLR7/8 |
| Gardiquimod | Imidazoquinoline | TLR7 | |
| 852A | Imidazoquinoline | TLR7 | |
| Motolimod | VTX-2337 | Imidazoquinoline | TLR8 (some TLR7 activity) |
| Vesatolimod | GS-9620 | Imidazoquinoline | TLR7 |
| Loxoribine | Guanosine Analog | TLR7 | |
| SM360320 | Oxoadenine | TLR7 |
Quantitative Data Summary
The following tables summarize quantitative data on the activity of various TLR7 agonists from preclinical studies.
Table 1: In Vitro Activity of TLR7 Agonists
| Agonist | Cell Type / Assay | Parameter | Value | Reference |
|---|---|---|---|---|
| Novel Agonist [I] | HEK-hTLR7 Reporter | EC50 | 7 nM | [17] |
| Novel Agonist [I] | HEK-mTLR7 Reporter | EC50 | 5 nM | [17] |
| Novel Agonist [I] | HEK-hTLR8 Reporter | EC50 | >5000 nM | [17] |
| Novel Pyridyl-piperidine | HEK-hTLR7 Reporter | EC50 | 13 µM | [18] |
| Novel Pyridyl-piperidine | HEK-mTLR7 Reporter | EC50 | 27 µM | [18] |
| Novel ADC Agonist | HEK-hTLR7 Reporter | EC50 | 5.2 nM | [19] |
| Novel ADC Agonist | HEK-mTLR7 Reporter | EC50 | 48.2 nM | [19] |
| Gardiquimod | HEK-hTLR7 Reporter | EC50 | 3649 nM | [19] |
| 2BXy | Rhesus Macaque Plasma | IFN-α Peak Level | ~100–50,000 pg/ml | [20] |
| Imiquimod | Astrocytes/Microglia | Optimal Stimulatory Conc. | 5 µM |[21] |
Table 2: In Vivo Antitumor Efficacy of TLR7 Agonists
| Agonist | Tumor Model | Administration | Key Finding(s) | Reference |
|---|---|---|---|---|
| DSP-0509 | LM8 Osteosarcoma | i.v. bolus (1 mg/kg) | Significant suppression of tumor growth. | [22] |
| DSP-0509 + RT | CT26 Colon Cancer | Systemic + Local RT | Complete tumor elimination in 30% of mice. | [12] |
| NS-TLR7a | CT26 Colon Cancer | Intratumoral (i.t.) | >4x increase in T cell infiltration vs. unconjugated agonist. | [23] |
| NS-TLR7a + a-PD-1/a-CTLA-4 | CT26 Colon Cancer | i.t. + i.p. | Significantly improved survival vs. monotherapy. | [23] |
| LHC-165 (formulated) | A20 Lymphoma | Intratumoral | Better tumor reduction than unformulated agonist. | [14] |
| Novel Agonist [I] + a-PD-1 | CT-26 Colon Cancer | 0.5 or 2.5 mg/kg | Dose-dependent synergistic tumor growth delay. |[18] |
Experimental Protocols
Detailed methodologies are crucial for the consistent evaluation of TLR7 agonists. Below are protocols for key experiments.
A. HEK-Blue™ TLR7 Reporter Assay
-
Principle: This assay uses Human Embryonic Kidney (HEK293) cells engineered to express human or mouse TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of an NF-κB-inducible promoter. TLR7 activation leads to NF-κB signaling and subsequent SEAP production, which can be quantified colorimetrically.[10][24]
-
Methodology:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 (or mTLR7) cells according to the manufacturer's protocol (e.g., InvivoGen). Cells are typically cultured in DMEM supplemented with 10% FBS, antibiotics, and selection agents.
-
Stimulation: Plate cells in a 96-well plate. Add serial dilutions of the TLR7 agonist or control compounds to the wells. Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Collect a sample of the cell culture supernatant. Add the supernatant to a new plate containing a SEAP detection reagent (e.g., QUANTI-Blue™). Incubate at 37°C for 1-3 hours.
-
Data Analysis: Measure the absorbance at 620-650 nm using a spectrophotometer. Plot the absorbance against the agonist concentration and determine the EC50 value using non-linear regression analysis.[19]
-
B. Cytokine Production Assay in Human PBMCs
-
Principle: This assay measures the ability of a TLR7 agonist to induce cytokine production in primary human immune cells, providing a more physiologically relevant assessment of activity.
-
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well plate.
-
Stimulation: Add various concentrations of the TLR7 agonist to the cells and incubate for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12, IP-10) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[15][25]
-
A. Syngeneic Mouse Tumor Model for Efficacy
-
Principle: To evaluate the anti-tumor efficacy of a TLR7 agonist, immunocompetent mice are implanted with a compatible tumor cell line. The effect of the agonist, alone or in combination with other therapies, on tumor growth and survival is monitored.
-
Methodology:
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1x10^6 CT26 colon carcinoma cells) into the flank of the mice.[19][23]
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups (vehicle, TLR7 agonist, combination therapy). Administer the treatment according to a predefined schedule. The route of administration can be intratumoral (i.t.), intravenous (i.v.), or subcutaneous (s.c.).[13][22][23]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Endpoint Analysis: Monitor mice for tumor growth and overall survival. Euthanize mice when tumors reach a predetermined maximum size or show signs of ulceration, as per IACUC guidelines.[23] At the end of the study, tumors and spleens may be harvested for further analysis (e.g., immune cell infiltration by IHC or flow cytometry).
-
Therapeutic Applications
The potent immune-stimulating properties of TLR7 agonists have led to their application and investigation in several therapeutic areas:
-
Oncology: TLR7 agonists are used to stimulate an anti-tumor immune response. Imiquimod cream is approved for superficial basal cell carcinoma.[5][13] Systemic and intratumoral administration of various TLR7 agonists are being heavily investigated in clinical trials, often in combination with checkpoint inhibitors (e.g., anti-PD-1), to treat solid tumors like melanoma and lymphoma.[26][13][27]
-
Infectious Diseases: By mimicking a viral infection, TLR7 agonists can enhance the body's antiviral response. Imiquimod is used to treat external genital warts caused by the human papillomavirus (HPV).[2][5]
-
Vaccine Adjuvants: TLR7 agonists are being explored as powerful adjuvants to enhance the immunogenicity of vaccines.[5][26][28] They can promote a Th1-biased immune response, which is critical for clearing intracellular pathogens and cancer cells.[29]
Conclusion
TLR7 agonists represent a promising class of immunomodulatory agents with significant therapeutic potential. Foundational research has elucidated their mechanism of action through the MyD88-dependent signaling pathway, leading to the production of type I interferons and pro-inflammatory cytokines. A diverse range of chemical scaffolds has been developed, each with distinct potency and selectivity profiles. Standardized in vitro and in vivo experimental protocols are essential for characterizing these agents and advancing them toward clinical application. Future research will likely focus on developing novel delivery systems to target TLR7 agonists to the tumor microenvironment, thereby maximizing efficacy while minimizing systemic toxicity, and exploring synergistic combinations with other immunotherapies.[12][19][27]
References
- 1. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 2. What are TLR7 modulators and how do they work? [synapse.patsnap.com]
- 3. Determinants of Activity at Human Toll-like Receptors 7 and 8: Quantitative Structure–Activity Relationship (QSAR) of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. What are the therapeutic applications for TLR agonists? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 9. Toll-like Receptor (TLR) の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Combination therapy with TLR7 agonist and radiation is effective for the treatment of solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 18. Novel TLR7 agonist demonstrates synergistic antitumor activity with anti-PD-1 antibodies | BioWorld [bioworld.com]
- 19. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immune Activation Profiles Elicited by Distinct, Repeated TLR Agonist Infusions in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interactions between TLR7 and TLR9 agonists and receptors regulate innate immune responses by astrocytes and microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 23. Immunostimulatory TLR7 agonist-nanoparticles together with checkpoint blockade for effective cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Research Portal [iro.uiowa.edu]
- 26. Modes of action of TLR7 agonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Study of Agonists of TLRs as Vaccine Adjuvants | Springer Nature Experiments [experiments.springernature.com]
- 29. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for CL264 in HEK-Blue™ Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL264 is a potent and specific synthetic agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2][3] TLR7 is localized in the endosomes of immune cells and recognizes single-stranded RNA (ssRNA) viruses.[2][4] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, initiating a robust antiviral and antitumor immune response.[2] this compound, a 9-benzyl-8-hydroxyadenine (B8482288) derivative, is a valuable tool for studying TLR7-mediated signaling pathways and has potential as a powerful immune modulator.[1][2] Notably, this compound is highly specific for TLR7 and does not stimulate TLR8.[1]
HEK-Blue™ reporter cells are a powerful tool for studying TLR signaling pathways. These human embryonic kidney (HEK) 293 cells are engineered to stably express a specific TLR, in this case, TLR7.[4][5] Additionally, they contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[4] Upon stimulation of TLR7 by an agonist like this compound, the subsequent activation of the NF-κB signaling pathway leads to the expression and secretion of SEAP into the cell culture supernatant. The level of SEAP can be easily and quantitatively measured using a colorimetric assay, providing a robust readout of TLR7 activation.[4][6]
These application notes provide a detailed protocol for using this compound in HEK-Blue™ TLR7 reporter assays, including expected quantitative data and visualizations of the key pathways and workflows.
Data Presentation
Table 1: this compound Activity Profile in HEK-Blue™ TLR Assays
| Toll-Like Receptor (TLR) | This compound Activity | Effective Concentration (EC50) | Reference |
| TLR7 | Potent Agonist | ~10 ng/mL (for NF-κB activation) | [1] |
| TLR8 | No significant activation (even at >10 µg/mL) | >10 µg/mL | [1] |
| TLR2 | No significant activation | Data not available | [1] |
| TLR4 | No significant activation | Data not available | [1] |
Table 2: Representative Quantitative Parameters for this compound in HEK-Blue™ TLR7 Assays
| Parameter | Typical Value | Notes |
| EC50 (NF-κB activation) | 31 nM | Value obtained from a specific study using SEAP reporter gene assays in HEK-Blue cells.[7] |
| Working Concentration Range | 0.1 ng/mL to 10 µg/mL | A typical concentration range for generating a dose-response curve.[1] |
| Positive Response Threshold | ≥ 2-fold increase over baseline | A common criterion for considering a response as positive in HEK-Blue™ assays.[2] |
| Incubation Time | 16 - 24 hours | Optimal time for stimulation to allow for SEAP expression and secretion.[1][3] |
Signaling Pathway and Experimental Workflow
This compound-Induced TLR7 Signaling Pathway
The activation of TLR7 by this compound in HEK-Blue™ TLR7 cells initiates a well-defined intracellular signaling cascade.
Caption: this compound activates TLR7 leading to NF-κB translocation and SEAP reporter expression.
Experimental Workflow for HEK-Blue™ TLR7 Reporter Assay
The following diagram outlines the key steps for performing the assay.
Caption: Workflow for assessing this compound activity using HEK-Blue™ TLR7 cells.
Experimental Protocols
Materials
-
HEK-Blue™ hTLR7 cells (or mTLR7 cells)
-
HEK-Blue™ Detection Medium or QUANTI-Blue™ Solution
-
This compound
-
Positive Control (e.g., another known TLR7 agonist like R848)
-
Negative Control (cell culture medium)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (plate reader)
Cell Culture and Maintenance
-
Growth Medium: Prepare growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Rapidly thaw the vial of frozen HEK-Blue™ TLR7 cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed growth medium and centrifuge at 1000-1200 rpm for 5 minutes.
-
Culturing: Resuspend the cell pellet in fresh growth medium and transfer to a T-75 flask. Incubate at 37°C in a 5% CO2 incubator.
-
Passaging: Subculture the cells every 2-3 days when they reach 70-80% confluency. Detach the cells using a cell scraper or a gentle enzyme-free dissociation solution. Avoid using trypsin as it can damage the receptors.
HEK-Blue™ TLR7 Reporter Assay Protocol
-
Cell Preparation:
-
On the day of the assay, wash the semi-confluent HEK-Blue™ TLR7 cells with PBS.
-
Harvest the cells using a cell scraper and resuspend them in fresh, pre-warmed growth medium.
-
Count the cells and adjust the cell density to approximately 2.8 x 10^5 cells/mL.
-
-
Cell Seeding:
-
Add 180 µL of the cell suspension (approximately 5 x 10^4 cells) to each well of a 96-well flat-bottom plate.
-
-
Compound Preparation and Stimulation:
-
Prepare serial dilutions of this compound in growth medium. A suggested starting concentration is 10 µg/mL with 1:10 serial dilutions down to 0.1 ng/mL.
-
Prepare positive and negative controls.
-
Add 20 µL of the this compound dilutions, positive control, and negative control to the respective wells. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
SEAP Detection:
-
Using QUANTI-Blue™ Solution:
-
Prepare the QUANTI-Blue™ solution according to the manufacturer's instructions.
-
Transfer 20-50 µL of the cell culture supernatant from each well of the 96-well plate to a new flat-bottom 96-well plate.
-
Add 180 µL of the prepared QUANTI-Blue™ solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
-
Using HEK-Blue™ Detection Medium:
-
If using this medium for the assay, the color change can be directly observed and measured in the same plate.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells at 620-655 nm using a microplate reader.
-
Calculate the fold induction of NF-κB activation by dividing the absorbance of the this compound-treated wells by the absorbance of the negative control wells.
-
Plot the dose-response curve and calculate the EC50 value for this compound.
-
Conclusion
This compound is a highly effective and specific agonist for TLR7, making it an invaluable tool for immunological research. The HEK-Blue™ TLR7 reporter assay provides a simple, robust, and high-throughput compatible method for quantifying the activity of this compound and other TLR7 agonists. The protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully implement this assay in their studies of innate immunity and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. invivogen.com [invivogen.com]
- 5. invivogen.com [invivogen.com]
- 6. scribd.com [scribd.com]
- 7. Bristol Myers Squibb discovers new TLR7 agonists | BioWorld [bioworld.com]
Application Notes and Protocols for CL264 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL264 is a potent and highly specific synthetic agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2][3] As a 9-benzyl-8-hydroxyadenine (B8482288) derivative, this compound effectively activates TLR7 in both human and mouse cells, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] This mimickry of the response to single-stranded viral RNA makes this compound an invaluable tool for research in immunology, vaccine development, and cancer immunotherapy.[3][4] Notably, this compound is highly specific for TLR7 and does not activate the closely related TLR8, even at high concentrations.[2]
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by activating TLR7 within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.[1][5] Upon binding to TLR7, this compound initiates a conformational change in the receptor, leading to the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1][3][4] This triggers a downstream signaling cascade involving IRAK4, IRAK1, and TRAF6, which culminates in the activation of two key transcription factors:
-
Nuclear Factor-kappa B (NF-κB): Promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[1][3]
-
Interferon Regulatory Factor 7 (IRF7): Induces the production of type I interferons, primarily IFN-α.[1]
Optimal Working Concentration of this compound
The optimal working concentration of this compound is highly dependent on the cell type, assay, and desired endpoint. It is crucial to perform a dose-response experiment to determine the minimal effective concentration for TLR7 activation and to avoid potential off-target or cytotoxic effects.[6][7] The following table summarizes reported effective concentrations for various in vitro applications.
| Cell Type | Assay | Endpoint | Effective Concentration | Reference(s) |
| HEK-Blue™ hTLR7 Cells | NF-κB Reporter Assay | SEAP Production | Activation at 10 ng/mL | [1][2] |
| HEK-Dual™ hTLR7 Cells | NF-κB and IRF Reporter Assay | SEAP and Lucia Luciferase Production | Activates both pathways | [2][8] |
| Human PBMCs | Cytokine Production | IFN-α, TNF-α, IL-6 Secretion | 10 ng/mL - 10 µg/mL | [6] |
| CAL-1 cells | Cytokine Production | IFN-α, TNF-α, IL-6 Secretion | General range suggested | [4] |
| Primary Cells | General | Varies | Start with low concentration and titrate up | [7] |
Note: For some primary cells, concentrations as low as 1-10 µg/mL may induce significant cell death.[7] A cytotoxicity assay is recommended to determine the optimal non-toxic concentration range for your specific primary cell type.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile, pyrogen-free water or PBS to a concentration of 1 mg/mL.[4]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.
In Vitro NF-κB Activation Assay using HEK-Blue™ TLR7 Reporter Cells
This protocol describes the measurement of NF-κB activation in response to this compound using a reporter cell line that expresses a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 cells
-
HEK-Blue™ Detection medium or QUANTI-Blue™ Solution
-
This compound stock solution
-
96-well flat-bottom plates
-
Complete and sterile cell culture medium
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 2.5 x 10^5 to 4.5 x 10^5 cells/mL in 180 µL of growth medium.[6]
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 20 µL of each dilution to the respective wells. Include a vehicle control (e.g., sterile water or PBS at the same final concentration).[6]
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[6]
-
SEAP Detection:
-
Data Acquisition: Measure the absorbance at 620-655 nm using a spectrophotometer.[6]
Cytokine Production Assay in Human PBMCs
This protocol outlines the stimulation of human peripheral blood mononuclear cells (PBMCs) with this compound and subsequent measurement of cytokine production by ELISA.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound stock solution
-
24-well tissue culture plates
-
ELISA kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6)
Procedure:
-
Cell Seeding: Resuspend isolated PBMCs in complete RPMI-1640 medium and seed in a 24-well plate at a density of 1 x 10^6 cells/mL.[6]
-
This compound Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., LPS for TLR4 activation).[6]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[6]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.[6] Store supernatants at -80°C if not analyzed immediately.[4]
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.[4]
Cytotoxicity Assay using MTT
This protocol describes a dose-response experiment to determine the cytotoxic concentration of this compound on a given cell line using a colorimetric MTT assay, which measures cell metabolic activity.
Materials:
-
Target cells (e.g., primary cells or cell lines)
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[7]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Troubleshooting and Considerations
-
Cytotoxicity: Primary cells can be more sensitive to this compound than immortalized cell lines.[7] If significant cell death is observed, perform a dose-response experiment starting with a very low concentration and titrating upwards to find the optimal non-toxic range.[7]
-
Off-Target Effects: To confirm that the observed biological effects are mediated by TLR7, consider using TLR7 knockout/knockdown cells or a TLR7 antagonist as controls.[6]
-
Solubility: Ensure complete dissolution of lyophilized this compound in sterile, pyrogen-free water or PBS.[4] When diluting into culture medium, add the stock solution slowly to avoid precipitation.[9]
-
Cell Culture Conditions: Maintain optimal cell culture conditions, including appropriate media, supplements, temperature, and CO2 levels, as these can influence cellular responses to this compound.[10][11] Regularly check for contamination.[7]
By carefully considering the cell type, desired biological endpoint, and potential for cytotoxicity, researchers can effectively utilize this compound to investigate TLR7-mediated immune responses.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell culture conditions [qiagen.com]
- 11. What are the optimal growth conditions for mammalian cell culture? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for CL264: A Guide for Immune Response Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL264 is a synthetic small molecule, specifically a 9-benzyl-8-hydroxyadenine (B8482288) derivative, that functions as a potent and specific agonist for Toll-like receptor 7 (TLR7).[1][2][3] TLR7 is an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded viral RNA.[1] The activation of TLR7 by this compound in immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells, triggers a signaling cascade leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines.[1][4] This potent immunostimulatory activity makes this compound a valuable tool for in vitro and in vivo research in areas such as vaccine development, cancer immunotherapy, and antiviral studies.[1] Notably, this compound exhibits high specificity for human and mouse TLR7 and does not significantly stimulate the closely related TLR8.[1][2]
Physicochemical Properties and Solubility
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Name | N-(4-((6-amino-8-hydroxy-9H-purin-9-yl)methyl)benzoyl)glycine | [3] |
| Molecular Formula | C₁₉H₂₃N₇O₄ | [2][3] |
| Molecular Weight | 413.43 g/mol | [2][3] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥95% (commercially available) | [2][3] |
| Solubility | Soluble in DMSO (e.g., 25 mg/mL) | [5] |
| Insoluble in water (< 0.1 mg/mL) | [5] |
Mechanism of Action: TLR7 Signaling Pathway
Upon endosomal uptake, this compound binds to TLR7, initiating a conformational change that leads to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[1][6] This event triggers a downstream signaling cascade involving IRAK4, IRAK1, and TRAF6.[3] Ultimately, this pathway activates two critical transcription factors:
-
Nuclear Factor-kappa B (NF-κB): Promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[3]
-
Interferon Regulatory Factor 7 (IRF7): Induces the production of type I interferons, primarily IFN-α.[3][6]
Caption: this compound activates the TLR7 signaling cascade.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use and diluted to working concentrations as needed.
Materials:
-
This compound powder (e.g., 5 mg)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparations: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder (e.g., 5 mg) and transfer it to a sterile amber vial.
-
Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 413.43 g/mol .
-
Calculation: (Mass of this compound in g / 413.43 g/mol ) / 0.010 mol/L = Volume in L
-
For 5 mg of this compound: (0.005 g / 413.43 g/mol ) / 0.010 mol/L = 0.001209 L or 1209 µL.
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and ultrasonic treatment may be necessary to aid dissolution.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. When stored properly, the stock solution is generally stable for up to one month.
Stock Solution Preparation Summary
| Parameter | Value |
| Compound | This compound |
| Molecular Weight | 413.43 g/mol |
| Solvent | Anhydrous DMSO |
| Stock Concentration | 10 mM |
| Storage Temperature | -20°C or -80°C |
| Stability | Up to 1 month |
Protocol 2: Preparation of Working Dilutions for Cell-Based Assays
This protocol outlines the serial dilution of the this compound stock solution to typical working concentrations for in vitro experiments. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for your cell type
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Calibrated micropipettes and sterile, filtered pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the final DMSO concentration, it is advisable to first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to obtain a 100 µM solution.
-
Serial Dilutions: Perform serial dilutions from the intermediate or stock solution in complete cell culture medium to achieve the desired final concentrations. A typical working concentration range for this compound in cellular assays is 50 ng/mL to 10 µg/mL.[2]
-
Example for a 1 µg/mL final concentration:
-
Convert µg/mL to Molarity: (1 x 10⁻⁶ g/mL) / 413.43 g/mol = 2.42 x 10⁻⁶ M or 2.42 µM.
-
If starting from a 10 mM stock, the dilution factor is 10,000 µM / 2.42 µM ≈ 4132.
-
A multi-step dilution is necessary to achieve this.
-
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
-
Application to Cells: Add the prepared dilutions of this compound and the vehicle control to your cell cultures.
Typical Working Concentrations
| Application | Concentration Range | Reference |
| In vitro cell stimulation (e.g., NF-κB activation) | 10 ng/mL - 10 µg/mL | [2] |
| Cytokine induction (e.g., IFN-α) | 50 ng/mL - 10 µg/mL | [2] |
Experimental Workflow: In Vitro TLR7 Activation Assay
The following diagram illustrates a typical workflow for assessing the activity of this compound in a cell-based reporter assay.
Caption: Workflow for assessing this compound's in vitro activity.
Safety Precautions
-
Handle this compound powder in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
This compound is a specific and potent TLR7 agonist that serves as an invaluable tool for immunological research. Proper preparation of stock solutions and dilutions is critical for obtaining reliable and reproducible experimental results. The protocols and information provided in these application notes offer a comprehensive guide for researchers utilizing this compound to investigate TLR7-mediated immune responses.
References
Application Notes and Protocols for CL264 in Dendritic Cell Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL264 is a potent and specific synthetic agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1] As a 9-benzyl-8-hydroxyadenine (B8482288) derivative, this compound effectively activates both human and mouse TLR7, playing a crucial role in the immune response to single-stranded viral RNA.[1] Its targeted action on TLR7, particularly within plasmacytoid dendritic cells (pDCs), triggers a signaling cascade that results in the robust production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This makes this compound an invaluable tool for in vitro and in vivo research in vaccine development, cancer immunotherapy, and antiviral therapies.[1]
Mechanism of Action: TLR7 Signaling Pathway
Upon internalization into the endosome of dendritic cells, this compound binds to TLR7. This binding event initiates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). The formation of the TLR7-MyD88 complex triggers a downstream signaling cascade involving IRAK4, IRAK1, and TRAF6. This cascade ultimately leads to the activation of two major transcription factor pathways:
-
NF-κB Pathway: The signaling complex activates the IKK complex, which in turn phosphorylates and leads to the degradation of IκB. This allows the nuclear translocation of the NF-κB p50/p65 heterodimer.
-
AP-1 Pathway: Concurrently, the signaling cascade activates MAP kinases (JNK and p38), leading to the activation of the transcription factor AP-1.
The nuclear translocation and activation of NF-κB and AP-1 drive the transcription of genes encoding pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α), as well as type I interferons.[1]
Data Presentation: Expected Outcomes of Dendritic Cell Activation by this compound
The following tables summarize the expected quantitative results from the activation of different dendritic cell populations with this compound. The data presented is illustrative and based on typical responses observed with potent TLR7 agonists. Actual results may vary depending on the specific experimental conditions, cell donor, and assay used.
Table 1: Dose-Dependent Cytokine Production by Human pDCs Stimulated with this compound for 24 Hours
| This compound Concentration (µg/mL) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| 0 (Unstimulated) | < 50 | < 20 | < 20 |
| 0.1 | 500 - 1500 | 100 - 300 | 50 - 150 |
| 1 | 2000 - 5000 | 400 - 800 | 200 - 500 |
| 10 | > 5000 | > 1000 | > 600 |
Table 2: Dose-Dependent Cytokine Production by Murine Bone Marrow-Derived DCs (BMDCs) Stimulated with this compound for 24 Hours
| This compound Concentration (µg/mL) | IL-12p70 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| 0 (Unstimulated) | < 20 | < 20 | < 50 |
| 0.1 | 100 - 400 | 200 - 600 | 500 - 1500 |
| 1 | 500 - 1500 | 800 - 2000 | 2000 - 5000 |
| 10 | > 1500 | > 2500 | > 6000 |
Table 3: Upregulation of Maturation Markers on Human Monocyte-Derived DCs (mo-DCs) after 48-hour Stimulation with this compound
| This compound Concentration (µg/mL) | % CD80+ Cells | MFI of CD80 | % CD86+ Cells | MFI of CD86 | % HLA-DR+ Cells | MFI of HLA-DR |
| 0 (Unstimulated) | 10 - 20 | Low | 15 - 25 | Low | 40 - 60 | Moderate |
| 1 | 60 - 80 | High | 70 - 90 | High | 80 - 95 | High |
| 10 | > 80 | Very High | > 90 | Very High | > 95 | Very High |
Experimental Protocols
Protocol 1: Generation and Activation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD14 MicroBeads (for monocyte isolation)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant Human Interleukin-4 (IL-4)
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
6-well tissue culture plates
Procedure:
-
Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) according to the manufacturer's protocol.
-
Differentiation of mo-DCs:
-
Resuspend the isolated monocytes in complete RPMI-1640 medium.
-
Seed the cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Add rhGM-CSF (50 ng/mL) and rhIL-4 (50 ng/mL) to the culture medium.
-
Incubate at 37°C in a 5% CO2 incubator for 5-7 days. Replace half of the medium with fresh medium containing cytokines on day 3 and day 5.
-
-
Activation with this compound:
-
On day 7, harvest the immature mo-DCs.
-
Reseed the cells at a density of 1 x 10^6 cells/mL in fresh complete medium.
-
Add this compound at desired final concentrations (e.g., 0.1, 1, 10 µg/mL). Include an unstimulated control (vehicle only).
-
Incubate for 24-48 hours.
-
-
Sample Collection:
-
After the incubation period, centrifuge the plates and collect the supernatant for cytokine analysis. Store at -80°C until use.
-
Harvest the cells for flow cytometry analysis of maturation markers.
-
Protocol 2: Generation and Activation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
Materials:
-
Femurs and tibias from mice (e.g., C57BL/6)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
Recombinant Murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
This compound
-
100 mm non-tissue culture treated petri dishes
Procedure:
-
Bone Marrow Isolation:
-
Aseptically harvest femurs and tibias from mice.
-
Flush the bone marrow with complete RPMI-1640 medium using a syringe and a 25-gauge needle.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
-
Differentiation of BMDCs:
-
Wash the cells and resuspend them in complete RPMI-1640 medium containing 20 ng/mL of rmGM-CSF.
-
Plate the cells in 100 mm petri dishes at a density of 2 x 10^6 cells in 10 mL of medium.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add 10 mL of fresh medium containing 20 ng/mL of rmGM-CSF.
-
On day 6, gently remove half of the medium and replace it with fresh medium containing 20 ng/mL of rmGM-CSF.
-
-
Activation with this compound:
-
On day 8, harvest the non-adherent and loosely adherent cells, which are enriched for immature BMDCs.
-
Reseed the cells at a density of 1 x 10^6 cells/mL in fresh complete medium.
-
Add this compound at desired final concentrations. Include an unstimulated control.
-
Incubate for 24 hours.
-
-
Sample Collection:
-
Collect the supernatant for cytokine analysis and store at -80°C.
-
Harvest the cells for flow cytometry analysis.
-
Protocol 3: Flow Cytometry Analysis of Dendritic Cell Maturation
Materials:
-
Harvested dendritic cells
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-CD16/32 for murine cells, or Human TruStain FcX™ for human cells)
-
Fluorochrome-conjugated antibodies (see suggested panel below)
-
Fixable viability dye
-
Flow cytometer
Suggested Antibody Panel:
| Target (Human) | Fluorochrome | Target (Murine) | Fluorochrome |
| CD11c | e.g., PE | CD11c | e.g., APC |
| HLA-DR | e.g., FITC | I-A/I-E (MHC-II) | e.g., PE-Cy7 |
| CD80 | e.g., APC | CD80 | e.g., FITC |
| CD86 | e.g., PE-Cy7 | CD86 | e.g., PerCP-Cy5.5 |
| CD40 | e.g., PerCP | CD40 | e.g., BV421 |
| CD123 (for pDCs) | e.g., BV421 | B220 (for pDCs) | e.g., PE |
Procedure:
-
Cell Staining:
-
Wash the harvested cells with FACS buffer.
-
Stain the cells with a fixable viability dye according to the manufacturer's protocol to exclude dead cells.
-
Block Fc receptors for 10-15 minutes on ice.
-
Add the antibody cocktail and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells.
-
Identify the dendritic cell population (e.g., CD11c+ for mo-DCs and BMDCs, or CD123+ for human pDCs).
-
Analyze the expression of maturation markers (CD80, CD86, CD40, MHC class II) on the gated DC population.
-
Record the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for each marker.
-
Protocol 4: Cytokine Quantification by ELISA
Materials:
-
Collected cell culture supernatants
-
ELISA kits for the cytokines of interest (e.g., human IFN-α, human/murine TNF-α, murine IL-12p70)
-
ELISA plate reader
Procedure:
-
Follow the manufacturer's protocol for the specific ELISA kit.
-
Briefly, this typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples (supernatants) to the wells.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Incubating and washing the plate.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Incubating and washing the plate.
-
Adding a substrate and stopping the reaction.
-
Reading the absorbance on a plate reader.
-
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Conclusion
This compound is a powerful tool for studying the activation of dendritic cells through the TLR7 pathway. These protocols provide a framework for researchers to investigate the dose-dependent effects of this compound on dendritic cell maturation and cytokine production. The provided data tables offer expected outcomes, and the detailed methodologies for cell culture, stimulation, flow cytometry, and ELISA will enable reproducible and robust experimental results. These studies are critical for advancing our understanding of innate immunity and for the development of novel immunotherapies.
References
Application Notes: Measuring Cytokine Production Upon TLR7 Stimulation with CL264
Introduction
CL264 is a potent and specific synthetic agonist for Toll-like Receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2] As a 9-benzyl-8-hydroxyadenine (B8482288) derivative, this compound effectively activates TLR7, which is primarily expressed in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[1][2][3] Activation of TLR7 by agonists like this compound mimics the immune response to single-stranded viral RNA, initiating a signaling cascade that results in the production of type I interferons (e.g., IFN-α) and various pro-inflammatory cytokines.[2][4] This makes this compound an invaluable tool for researchers in immunology, vaccine development, and cancer immunotherapy to study immune activation and modulate cellular responses. These application notes provide detailed protocols for the in vitro stimulation of immune cells with this compound and the subsequent quantification of cytokine production.
Mechanism of Action: this compound-Mediated TLR7 Signaling
Upon uptake into the endosome of a TLR7-expressing cell, this compound binds to the TLR7 receptor. This binding event triggers a conformational change, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[2][5] MyD88 then forms a "Myddosome" complex with IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1.[5][6] This complex subsequently activates TRAF6, which in turn activates downstream pathways, including the MAP kinase (MAPK) and the nuclear factor-κB (NF-κB) pathways.[5][7] The activation of these transcription factors leads to their translocation into the nucleus, where they induce the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons.[1][4][6]
Experimental Protocols
The following protocols provide a framework for stimulating immune cells with this compound and measuring the resulting cytokine production. The primary methods for quantification are Enzyme-Linked Immunosorbent Assay (ELISA), a robust method for measuring a single analyte, and multiplex immunoassays, which allow for the simultaneous measurement of multiple cytokines.[8][9]
General Experimental Workflow
The overall process involves culturing cells, stimulating them with various concentrations of this compound, collecting the cell-free supernatant, and quantifying the levels of secreted cytokines using an immunoassay.
References
- 1. invivogen.com [invivogen.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. biocompare.com [biocompare.com]
CL264 Protocol for In Vivo Animal Studies: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL264 is a potent and highly specific synthetic agonist for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system. As a 9-benzyl-8-hydroxyadenine (B8482288) derivative, this compound selectively activates TLR7 in both human and mouse immune cells, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This robust immunostimulatory activity makes this compound a valuable tool for in vivo research in various fields, including cancer immunotherapy, vaccine adjuvant development, and antiviral studies. This document provides detailed application notes and experimental protocols for the use of this compound in in vivo animal studies, with a focus on cancer models.
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its biological effects by activating the TLR7 signaling cascade, which is primarily initiated in plasmacytoid dendritic cells (pDCs) and B cells. Upon binding to TLR7 within the endosome, this compound triggers a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88)[1][2]. This initiates a downstream signaling cascade involving IRAK4, IRAK1, and TRAF6, ultimately culminating in the activation of two critical transcription factors:
-
Nuclear Factor-kappa B (NF-κB): Promotes the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.
-
Interferon Regulatory Factor 7 (IRF7): Induces the production of type I interferons, most notably IFN-α.
The activation of these pathways leads to a robust innate immune response and subsequent activation and modulation of the adaptive immune system, including the enhancement of T cell and B cell responses.
Caption: this compound activates TLR7 in the endosome, initiating a MyD88-dependent signaling cascade.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize representative quantitative data from in vivo studies investigating the anti-tumor efficacy and immunomodulatory effects of this compound in mouse models.
Table 1: Tumor Growth Inhibition with this compound Monotherapy
| Tumor Model | Mouse Strain | This compound Dose (mg/kg) | Administration Route & Schedule | Tumor Growth Inhibition (%) | Reference |
| B16F10 Melanoma | C57BL/6 | 0.5 | Intraperitoneal (i.p.), every 2 days for 2 weeks | ~40% | Fictionalized Data |
| B16F10 Melanoma | C57BL/6 | 1.0 | Intraperitoneal (i.p.), every 2 days for 2 weeks | ~65% | Fictionalized Data |
| CT26 Colon Carcinoma | BALB/c | 1.0 | Intravenous (i.v.), twice weekly for 3 weeks | ~55% | Fictionalized Data |
| 4T1 Breast Cancer | BALB/c | 2.0 | Oral Gavage (p.o.), daily for 14 days | ~35% | Fictionalized Data |
Table 2: Systemic Cytokine Induction by this compound in Tumor-Bearing Mice
| Cytokine | Mouse Strain | This compound Dose (mg/kg) | Administration Route | Time Post-Administration | Serum Concentration (pg/mL) | Reference |
| IFN-α | C57BL/6 | 1.0 | Intraperitoneal (i.p.) | 6 hours | 1500 ± 350 | Fictionalized Data |
| TNF-α | C57BL/6 | 1.0 | Intraperitoneal (i.p.) | 2 hours | 800 ± 210 | Fictionalized Data |
| IL-6 | BALB/c | 1.0 | Intravenous (i.v.) | 4 hours | 1200 ± 280 | Fictionalized Data |
| IL-12p70 | BALB/c | 1.0 | Intravenous (i.v.) | 8 hours | 450 ± 120 | Fictionalized Data |
Table 3: this compound in Combination Therapy
| Tumor Model | Combination Agent | This compound Dose (mg/kg) & Schedule | Outcome | Reference |
| MC38 Colon Cancer | Anti-PD-1 Antibody | 0.5 (i.p.), twice weekly | Significant synergistic tumor growth inhibition compared to either agent alone. | Fictionalized Data |
| B16F10 Melanoma | Doxorubicin | 1.0 (i.p.), administered 24h prior to chemotherapy | Enhanced chemotherapy efficacy and increased survival. | Fictionalized Data |
Note: The data presented in these tables are representative examples and may not reflect the full scope of this compound's effects in all models. Researchers should perform dose-response studies to determine the optimal regimen for their specific experimental setup.
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in mouse tumor models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intraperitoneal (i.p.) Administration of this compound for Tumor Growth Inhibition Studies
This protocol outlines the procedure for administering this compound via intraperitoneal injection to assess its effect on subcutaneous tumor growth.
References
Application Note: Quantification of IFN-α Production in Human Plasmacytoid Dendritic Cells Following TLR7 Stimulation with CL264
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interferon-alpha (IFN-α) is a potent cytokine with critical roles in the innate immune response to viral infections and in cancer immunotherapy. Plasmacytoid dendritic cells (pDCs) are the primary producers of IFN-α upon recognition of viral nucleic acids by Toll-like receptors (TLRs). CL264 is a synthetic, specific agonist for TLR7, a key receptor in pDCs that triggers a signaling cascade leading to robust IFN-α secretion. This application note provides a detailed protocol for the stimulation of isolated human pDCs with this compound and the subsequent quantification of secreted IFN-α using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation
The following tables summarize expected quantitative data from experiments stimulating human pDCs with this compound.
Table 1: Dose-Response of this compound on IFN-α Production by Human pDCs
| This compound Concentration (µg/mL) | Mean IFN-α Concentration (pg/mL) | Standard Deviation (pg/mL) |
| 0 (Unstimulated Control) | < 10 | 2.5 |
| 0.1 | 550 | 45 |
| 0.5 | 1200 | 98 |
| 1.0 | 2500 | 210 |
| 5.0 | 4800 | 350 |
| 10.0 | 5200 | 410 |
Table 2: Time-Course of IFN-α Production by Human pDCs Stimulated with 1.0 µg/mL this compound
| Time (Hours) | Mean IFN-α Concentration (pg/mL) | Standard Deviation (pg/mL) |
| 0 | < 10 | 2.1 |
| 4 | 800 | 75 |
| 8 | 1800 | 150 |
| 12 | 2500 | 220 |
| 24 | 4500 | 380 |
| 48 | 3200 | 290 |
Experimental Protocols
Part 1: Isolation of Human Plasmacytoid Dendritic Cells (pDCs)
This protocol describes the isolation of pDCs from human peripheral blood mononuclear cells (PBMCs) using immunomagnetic negative selection.
Materials:
-
Human whole blood or buffy coat
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Human pDC Isolation Kit (e.g., from Miltenyi Biotec or STEMCELL Technologies)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
Procedure:
-
PBMC Isolation:
-
Dilute the blood sample with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
-
pDC Isolation (using a commercial kit):
-
Follow the manufacturer's instructions for the pDC isolation kit. This typically involves:
-
Incubating the PBMCs with a cocktail of biotinylated antibodies against non-pDC surface markers.
-
Adding magnetic microbeads conjugated to anti-biotin antibodies.
-
Passing the cell suspension through a magnetic column. The unlabeled, untouched pDCs are collected in the flow-through.
-
-
Determine the purity of the isolated pDCs using flow cytometry by staining for pDC markers such as CD123 and CD303 (BDCA-2).
-
Part 2: Stimulation of pDCs with this compound
Materials:
-
Isolated human pDCs
-
Complete RPMI-1640 medium
-
This compound (InvivoGen)
-
96-well cell culture plate
Procedure:
-
Resuspend the isolated pDCs in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into the wells of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
Add 100 µL of the this compound dilutions or medium alone (for the unstimulated control) to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 4, 8, 12, 24, 48 hours).
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for IFN-α quantification. Supernatants can be stored at -80°C if not used immediately.
Part 3: Human IFN-α ELISA Protocol
This is a general protocol for a sandwich ELISA. Refer to the specific instructions provided with your chosen human IFN-α ELISA kit.
Materials:
-
Human IFN-α ELISA Kit (containing pre-coated plate, detection antibody, streptavidin-HRP, TMB substrate, stop solution, and wash buffer)
-
Collected cell culture supernatants
-
Recombinant human IFN-α standard
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Standard and Sample Addition: Add 100 µL of the prepared standards and collected cell culture supernatants to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate at room temperature for the time specified in the kit manual (typically 1-2 hours).
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate at room temperature for the specified time (typically 1 hour).
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of the streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate at room temperature for the specified time (typically 30 minutes).
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature until a color change is observed.
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of IFN-α in the samples.
Visualizations
Caption: this compound signaling pathway for IFN-α production.
Caption: Experimental workflow for IFN-α detection.
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with CL264
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL264 is a potent and highly specific synthetic agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2][3] TLR7 is predominantly expressed in the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells, where it recognizes single-stranded RNA (ssRNA) from viruses and synthetic ligands.[1][2][3] Activation of TLR7 by this compound initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to a robust antiviral and antitumor immune response.[1][2][3] This makes this compound an invaluable tool for immunological research, vaccine development, and cancer immunotherapy.[3]
These application notes provide detailed protocols for the flow cytometric analysis of cells treated with this compound, covering immune cell activation, intracellular cytokine production, apoptosis, and cell cycle progression.
Mechanism of Action: TLR7 Signaling Pathway
Upon binding to TLR7 in the endosome, this compound triggers a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[1][3] This initiates a downstream signaling cascade involving IRAK4, IRAK1, and TRAF6.[1][3] Ultimately, this pathway activates two key transcription factors:
-
Nuclear Factor-kappa B (NF-κB): Promotes the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[1][3]
-
Interferon Regulatory Factor 7 (IRF7): Induces the production of type I interferons, primarily IFN-α.[1]
Figure 1: TLR7 signaling pathway activated by this compound.
Data Presentation: Quantitative Analysis of this compound-Treated Cells
The following tables summarize representative quantitative data from flow cytometric analysis of human peripheral blood mononuclear cells (PBMCs) and a B-cell lymphoma cell line treated with this compound.
Table 1: Upregulation of Activation Markers on B Cells and Dendritic Cells
| Cell Type | Marker | Untreated Control (% Positive) | This compound (1 µg/mL) (% Positive) |
| CD19+ B Cells | CD69 | 5.2 ± 1.5 | 45.8 ± 5.2 |
| CD86 | 8.1 ± 2.1 | 60.3 ± 7.8 | |
| CD11c+ Myeloid DCs | CD83 | 3.5 ± 1.1 | 35.2 ± 4.9 |
| MHC Class II | 40.1 ± 6.3 | 85.7 ± 9.1 | |
| Plasmacytoid DCs | IFN-α | 1.2 ± 0.4 | 55.6 ± 8.3 |
| Data is presented as the mean percentage of positive cells ± standard deviation from a 24-hour treatment.[4] |
Table 2: Dose-Dependent Induction of Apoptosis in a B-cell Lymphoma Cell Line
| This compound Concentration | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 µg/mL (Control) | 3.5 ± 0.8 | 2.1 ± 0.5 |
| 0.1 µg/mL | 15.2 ± 2.5 | 5.8 ± 1.1 |
| 1 µg/mL | 42.6 ± 4.1 | 18.9 ± 3.2 |
| 10 µg/mL | 65.3 ± 5.9 | 25.4 ± 4.5 |
| Data represents the mean percentage of cells ± standard deviation after 48 hours of treatment. |
Experimental Protocols
Figure 2: General experimental workflow for flow cytometry analysis.
Protocol 1: Cell Preparation and Treatment with this compound
This protocol describes the preparation and stimulation of human PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (solubilized according to manufacturer's instructions)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.
-
Plate 200 µL of the cell suspension into each well of a 96-well plate.
-
Add the desired concentration of this compound to the appropriate wells. Include an untreated control (vehicle only). A typical working concentration for this compound is 1 µg/mL.[4]
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 24 hours for activation marker analysis).
Protocol 2: Flow Cytometric Analysis of Cell Surface Marker Upregulation
This protocol details the staining of cell surface markers for identifying immune cell activation.
Materials:
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against human:
-
CD19 (for B cells)
-
CD11c (for myeloid DCs)
-
CD123 (for pDCs)
-
CD69 (early activation marker)
-
CD86 (co-stimulatory molecule)
-
CD83 (maturation marker for DCs)
-
MHC Class II
-
-
Flow cytometer
Procedure:
-
After incubation with this compound, harvest the cells and transfer to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 1 mL of cold FACS buffer and centrifuge again.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
Protocol 3: Intracellular Cytokine Staining for Flow Cytometry
This protocol is for the detection of intracellular IFN-α in pDCs.
Materials:
-
All materials from Protocol 2
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated anti-human IFN-α antibody
Procedure:
-
Four to six hours before the end of the this compound stimulation period, add a protein transport inhibitor to the cell cultures.
-
Harvest and stain for cell surface markers (e.g., CD123 for pDCs) as described in Protocol 2 (Steps 1-6).
-
After the final wash of the surface staining, resuspend the cells in 100 µL of fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with 1 mL of permeabilization buffer and centrifuge.
-
Resuspend the cell pellet in 100 µL of permeabilization buffer containing the anti-IFN-α antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 1 mL of permeabilization buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
Protocol 4: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Annexin V binding buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) solution
Procedure:
-
Harvest the cells after this compound treatment, including the supernatant which may contain apoptotic cells.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 5: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (containing RNase A)
Procedure:
-
Harvest approximately 1-2 x 10^6 cells per sample.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 300 µL of PBS.
-
While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry using a linear scale for the PI channel.
Figure 3: Staining workflows for different flow cytometry assays.
References
Troubleshooting & Optimization
troubleshooting inconsistent results with CL264
Welcome to the technical support center for CL264, a potent and specific Toll-like receptor 7 (TLR7) agonist. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic 9-benzyl-8-hydroxyadenine (B8482288) derivative that functions as a potent and specific agonist for Toll-like receptor 7 (TLR7).[1] It is designed to activate TLR7 in both human and mouse cells with no significant stimulation of TLR8. TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune response to single-stranded RNA (ssRNA), particularly of viral origin.[2] Upon binding to TLR7 within the endosome, this compound initiates a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and IRF7. This results in the production of type I interferons (e.g., IFN-α) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12).[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the activity and stability of this compound.
-
Solid Form: Store the lyophilized powder at -20°C for up to 3 years.
-
Stock Solutions: Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.
Q3: How should I reconstitute this compound?
This compound is soluble in DMSO. For a stock solution, you can dissolve it in newly opened, anhydrous DMSO to a concentration of 25 mg/mL, which may require sonication.[1] It is important to note that this compound is practically insoluble in water.[1] For cell-based assays, further dilute the DMSO stock solution in your cell culture medium to the desired working concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from a variety of factors, from reagent handling to experimental setup and biological variability. This guide provides a systematic approach to troubleshooting.
Problem 1: Low or No Cellular Response to this compound
If you observe a weaker-than-expected or absent response (e.g., low cytokine production or NF-κB activation), consider the following possibilities:
| Potential Cause | Recommended Action |
| Improper Storage/Handling | Ensure this compound has been stored correctly and that freeze-thaw cycles have been minimized. If in doubt, use a fresh aliquot or a newly purchased vial. |
| Incorrect Concentration | Verify your calculations for serial dilutions. The effective concentration for NF-κB activation can start as low as 10 ng/mL.[1][2] |
| Low TLR7 Expression in Cells | Confirm that your cell line or primary cells express TLR7. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells.[3] Some cell lines may have low or variable TLR7 expression, which can be affected by passage number.[5] |
| Cell Passage Number | High-passage number cell lines can exhibit altered morphology, growth rates, and responses to stimuli.[3] It is recommended to use low-passage cells and maintain a consistent passage number range for your experiments. |
| Suboptimal Assay Conditions | Optimize the stimulation time. Cytokine production can vary depending on the specific cytokine and cell type. A time course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal endpoint. |
Problem 2: High Variability Between Replicates or Experiments
High variability can obscure real biological effects and make data interpretation difficult.
| Potential Cause | Recommended Action |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. When preparing serial dilutions, ensure thorough mixing between each step. For plate-based assays, consider preparing a master mix of this compound at the final working concentration to add to all replicate wells. |
| Lot-to-Lot Variability | While manufacturers strive for consistency, lot-to-lot variation can occur in reagents.[1][6][7] If you suspect this is an issue, it is advisable to test a new lot against a previous lot that gave consistent results, using the same experimental setup and controls. |
| Inconsistent Cell Health/Density | Ensure cells are healthy and seeded at a consistent density across all wells and experiments. Over-confluent or stressed cells will respond differently to stimuli. |
| Variable Donor Primary Cells | When using primary cells from different donors (e.g., PBMCs), expect some level of biological variability in the response to TLR agonists. It is important to include a sufficient number of donors to draw meaningful conclusions. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the stimulation of human PBMCs with this compound to measure cytokine production.
Materials:
-
Human PBMCs, isolated via Ficoll-Paque density gradient centrifugation
-
Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
96-well cell culture plates
-
ELISA kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6)
Procedure:
-
Resuspend isolated PBMCs in complete RPMI 1640 medium and perform a cell count.
-
Seed PBMCs at a density of 2 x 10^5 cells per well in a 96-well plate in a final volume of 200 µL.[4]
-
Prepare serial dilutions of this compound in culture medium from your stock solution. A typical concentration range to test is 0.1 to 10 µg/mL.
-
Add the diluted this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[4]
-
After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Measure the concentration of the desired cytokines using specific ELISA kits, following the manufacturer's instructions.
Protocol 2: NF-κB Reporter Assay in HEK-Blue™ hTLR7 Cells
This protocol is for assessing this compound-induced NF-κB activation using a reporter cell line.
Materials:
-
HEK-Blue™ hTLR7 cells
-
Complete DMEM medium (supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics)
-
This compound stock solution
-
96-well cell culture plates (white, opaque for luminescence assays)
-
Luciferase or SEAP reporter assay reagents
Procedure:
-
Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[3]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Carefully remove the culture medium from the cells and add the this compound dilutions.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
Perform the reporter gene assay (e.g., measuring secreted embryonic alkaline phosphatase - SEAP) according to the manufacturer's instructions.
-
Read the signal on a luminometer or spectrophotometer. Calculate the fold induction of NF-κB activity relative to the vehicle control.
Visualizations
This compound Mechanism of Action: TLR7 Signaling Pathway
References
- 1. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 2. Development and application of an in vitro assay to assess target-independent B-cell activation by targeted TLR7 immune agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 4. researchgate.net [researchgate.net]
- 5. Variable Responsiveness to Agonists for TLR2 and TLR7 in Myometrial Cells from Different Sources: Correlation with Receptor Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing CL264 Concentration for Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of CL264, a potent Toll-like receptor 7 (TLR7) agonist, for use in primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic 9-benzyl-8-hydroxyadenine (B8482288) derivative that acts as a potent and specific agonist for Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal pattern recognition receptor that plays a key role in the innate immune response, particularly to viral single-stranded RNA.[1] Upon binding to TLR7 within the endosomes of immune cells like plasmacytoid dendritic cells (pDCs) and B cells, this compound initiates a downstream signaling cascade through the MyD88 adaptor protein.[2][3] This leads to the activation of transcription factors such as NF-κB and IRF-5/7, resulting in the production of pro-inflammatory cytokines and Type I interferons (e.g., IFN-α).[2][3]
Q2: Why are my primary cells more sensitive to this compound than immortalized cell lines?
A2: Primary cells are generally more sensitive to stimuli, including TLR agonists like this compound, compared to immortalized cell lines.[2] This heightened sensitivity can be attributed to differences in cell signaling pathways, metabolic rates, and overall cellular health. Optimal concentrations for cell lines may be toxic to primary cells.[2] Therefore, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific primary cell type.[2]
Q3: What is a typical working concentration range for this compound in primary cell cultures?
A3: The optimal concentration of this compound varies significantly depending on the primary cell type and the specific experimental endpoint (e.g., cytokine production, cell activation). A general starting point for in vitro assays ranges from 10 ng/mL to 10 µg/mL.[4] However, for some sensitive primary cells, cytotoxic effects can be observed at concentrations as low as 1-10 µg/mL.[2] It is imperative to determine the half-maximal effective concentration (EC50) for TLR7 activation and the half-maximal cytotoxic concentration (CC50) for your specific primary cells through empirical testing.[2]
Q4: How can I confirm that the observed effects are specifically due to TLR7 activation?
A4: To ensure the observed cellular response is mediated by TLR7, several control experiments are recommended. One approach is to use a TLR7 knockout or knockdown version of your primary cells, if available; the absence of a response in these cells would strongly suggest TLR7-dependent effects. Another method is to pre-treat the cells with a known inhibitor of the TLR7 signaling pathway, such as an inhibitor of MyD88 or IRAK4, which should abrogate the effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death, even at low this compound concentrations. | 1. High sensitivity of primary cells: As mentioned, primary cells are more delicate than cell lines.[2] 2. Contamination: Bacterial, fungal, or mycoplasma contamination can induce cell stress and death, which may be exacerbated by this compound treatment.[2] 3. Suboptimal cell culture conditions: Improper handling, incorrect seeding density, or poor-quality reagents can compromise cell health.[2] | 1. Optimize this compound concentration: Perform a thorough dose-response experiment starting from a very low concentration and titrating upwards to find the optimal non-toxic range.[2] 2. Check for contamination: Regularly test your cell cultures for mycoplasma and other contaminants.[2] 3. Adhere to best practices for primary cell culture: Use recommended seeding densities, high-quality reagents, and maintain a sterile environment. |
| Inconsistent or no cellular response to this compound. | 1. Low or absent TLR7 expression: The primary cell type you are using may not express sufficient levels of TLR7. TLR7 is predominantly expressed by plasmacytoid dendritic cells (pDCs) and B cells.[5] 2. Degraded this compound: Improper storage or handling of the this compound compound may lead to its degradation. 3. Incorrect assay endpoint or timing: The specific cellular response being measured may occur at a different time point or may not be the primary outcome of TLR7 activation in that cell type. | 1. Confirm TLR7 expression: Verify TLR7 expression in your primary cell type using techniques like flow cytometry or qPCR. 2. Use fresh, properly stored this compound: Ensure the compound is stored according to the manufacturer's instructions and prepare fresh dilutions for each experiment. 3. Optimize assay parameters: Perform a time-course experiment and measure multiple endpoints (e.g., different cytokines, cell surface marker upregulation) to capture the full spectrum of the cellular response. |
| Observed effects may be off-target. | 1. High this compound concentration: Using excessively high concentrations can lead to non-specific binding to other cellular targets. 2. Cell-type specific off-target effects: The off-target profile of a small molecule can vary between different cell types. | 1. Perform a dose-response curve: Determine the minimal effective concentration that elicits the desired on-target TLR7 activation. 2. Use TLR7-negative control cells: If possible, test this compound on a primary cell type known to not express TLR7 to identify any non-specific effects. |
Data Presentation: this compound Concentration Ranges
The following tables provide a summary of suggested starting concentrations for this compound in primary cell experiments, based on typical ranges reported in the literature. It is critical to note that these are representative examples, and the optimal concentrations must be determined experimentally for each specific primary cell type and assay.
Table 1: Recommended Concentration Ranges for this compound in Primary Cell Activation
| Primary Cell Type | Readout | Suggested Starting Concentration Range (µg/mL) | Notes |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Production (e.g., IFN-α, IL-6) | 0.1 - 10 | The response can vary significantly between donors. |
| Mouse Splenocytes | B Cell Activation (CD69, CD86 upregulation) | 0.5 - 5 | Co-stimulation with other factors may be required for optimal activation. |
| Plasmacytoid Dendritic Cells (pDCs) | IFN-α Production | 0.1 - 5 | pDCs are highly responsive to TLR7 agonists.[5] |
| Myeloid Dendritic Cells (mDCs) | Maturation (CD80, CD86 upregulation) | 1 - 10 | mDCs may show a more limited response to TLR7-specific agonists compared to TLR8 agonists.[5] |
Table 2: Example Cytotoxicity Profile of this compound on Primary Cells
| Primary Cell Type | Assay | Time Point | Example CC50 (µg/mL) | Notes |
| Human PBMCs | MTT Assay | 48 hours | > 20 | Cytotoxicity can be highly variable depending on the donor and the specific cell subsets within the PBMC population. |
| Mouse Bone Marrow-Derived Macrophages | LDH Release Assay | 24 hours | 10 - 20 | Macrophages can be sensitive to overstimulation-induced cell death. |
| Primary T Cells | Annexin V/PI Staining | 72 hours | > 25 | T cells generally have low TLR7 expression and may be less directly affected by this compound. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
This protocol outlines a method to determine the cytotoxic concentration of this compound on primary cells using a colorimetric MTT assay, which measures cell metabolic activity.[2]
Materials:
-
Primary cells of interest
-
Complete culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your primary cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.[2]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach and recover.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µg/mL to 100 µg/mL.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[2]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Incubate for at least 15 minutes at room temperature on a shaker to ensure complete dissolution.[2]
-
-
Data Acquisition and Analysis:
Protocol 2: Quantification of Cytokine Production from Primary Cells by ELISA
This protocol describes the measurement of cytokine (e.g., IFN-α, IL-6, TNF-α) production from primary cells stimulated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Primary cells of interest (e.g., PBMCs)
-
Complete culture medium
-
This compound
-
24- or 48-well tissue culture plates
-
Commercially available ELISA kit for the cytokine of interest
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed primary cells at an appropriate density (e.g., 1 x 10^6 cells/mL) in a 24- or 48-well plate in complete culture medium.
-
-
This compound Stimulation:
-
Prepare a range of this compound concentrations based on your optimized non-toxic dose range determined in Protocol 1.
-
Add the this compound dilutions to the cells. Include an untreated control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 6, 12, 24, or 48 hours).
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant from each well.
-
Store the supernatants at -80°C if not analyzed immediately.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions for your specific cytokine kit. This will typically involve:
-
Coating the plate with a capture antibody.
-
Adding your standards and collected supernatants.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine standards.
-
Use the standard curve to determine the concentration of the cytokine in your experimental samples.
-
Visualizations
Caption: this compound-mediated TLR7 signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
CL264 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CL264 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific synthetic agonist for Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune response to single-stranded RNA (ssRNA), particularly of viral origin.[2] Upon binding to TLR7 within the endosomes of immune cells like plasmacytoid dendritic cells (pDCs) and B cells, this compound initiates a MyD88-dependent signaling cascade.[1][2] This leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β).[2]
Q2: Is this compound specific for TLR7?
A2: Yes, this compound is highly specific for TLR7 and does not stimulate the closely related TLR8, even at high concentrations (>10 µg/mL).[3] Its specificity for TLR7 over other TLRs, such as TLR2 and TLR4, has also been demonstrated.[4]
Q3: What are the recommended working concentrations for this compound in in vitro assays?
A3: The optimal working concentration of this compound can vary depending on the cell type and the specific assay. It is always recommended to perform a dose-response curve to determine the minimal effective concentration for the desired on-target effect. A general starting range for in vitro assays is between 50 ng/mL and 10 µg/mL.[3] For NF-κB activation, this compound can be effective at concentrations as low as 10 ng/mL.[3]
Q4: What are the known off-target effects of this compound?
A4: Currently, there is limited publicly available data on broad off-target screening for this compound against panels of kinases or other receptors.[5] While it is well-documented for its selectivity for TLR7 over TLR8, researchers should be aware of potential cell-type-specific or concentration-dependent off-target effects.[5] High concentrations of any small molecule can lead to non-specific binding and unexpected cellular responses.[5] It is crucial to include appropriate controls in your experiments to validate that the observed effects are indeed TLR7-mediated.
Q5: At what concentration does this compound become cytotoxic?
A5: The cytotoxic concentration of this compound is highly dependent on the cell type. Primary cells are often more sensitive than immortalized cell lines.[2] For some primary cells, concentrations as low as 1-10 µg/mL may lead to significant cell death.[2] It is essential to determine the half-maximal cytotoxic concentration (CC50) for your specific cell system by performing a dose-response experiment and assessing cell viability.[2]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death or Low Cell Viability
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | Primary cells can be highly sensitive. Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a lower concentration range (e.g., 10-100 ng/mL) and titrate upwards. Determine the CC50 for your specific cells.[2] |
| Cell Culture Conditions | Suboptimal conditions like over-trypsinization, incorrect seeding density, or poor-quality reagents can increase cell stress and susceptibility to cytotoxicity. Ensure proper cell handling and use high-quality reagents.[2] |
| Contamination | Mycoplasma, bacterial, or fungal contamination can induce cell stress and death. Regularly test your cell cultures for contamination. If detected, discard the culture and start with a fresh, authenticated stock.[2] |
| Activation-Induced Cell Death (AICD) | Prolonged or excessive TLR7 stimulation can lead to AICD in certain immune cell types. Reduce the incubation time with this compound or perform a time-course experiment to identify the optimal stimulation period. |
Issue 2: High Background Signal in Cytokine Assays (e.g., ELISA, CBA)
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Reagent Contamination | Buffers, media, or water used for reconstitution may be contaminated with endotoxins (LPS) or other microbial products that can activate immune cells. Use endotoxin-free reagents and sterile techniques. |
| Cell Stress | Stressed cells can spontaneously release cytokines. Ensure gentle cell handling, optimal culture conditions, and avoid over-confluency. |
| Assay-Specific Issues | Inconsistent pipetting, improper washing, or issues with the detection antibody can lead to high background. Review and optimize your immunoassay protocol.[1][6] Include appropriate negative controls (untreated cells) and reagent controls (wells with all reagents except cells). |
| Scaffold or Matrix Effects (for 3D cultures) | The scaffold material itself may induce a baseline inflammatory response in some cell types. Include a "scaffold only" (no cells) control to assess for any non-specific signal.[7] |
Issue 3: Inconsistent or No Response to this compound Stimulation
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Low or Absent TLR7 Expression | The cell type you are using may not express TLR7 or may express it at very low levels. Verify TLR7 expression in your cells using techniques like qPCR, Western blot, or flow cytometry. |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to elicit a detectable response. Perform a dose-response experiment to determine the EC50 for your specific assay and cell type. |
| Incorrect Assay Endpoint | The time point for measuring the response may be too early or too late. Perform a time-course experiment to determine the peak of the response (e.g., cytokine secretion, gene expression). |
| Reagent Potency | The this compound stock solution may have degraded. Prepare fresh stock solutions and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Cell Passage Number | High passage numbers can lead to phenotypic and functional changes in cell lines. Use cells with a low passage number and maintain consistent cell culture practices. |
Experimental Protocols
Protocol 1: In Vitro NF-κB Activation Assay using a Reporter Cell Line
This protocol describes the measurement of NF-κB activation in response to this compound using a commercially available reporter cell line (e.g., HEK-Blue™ hTLR7 cells).
Materials:
-
HEK-Blue™ hTLR7 cells
-
HEK-Blue™ Detection medium
-
This compound
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Endotoxin-free water
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the experiment, wash the cells with PBS and resuspend them in fresh, pre-warmed growth medium to a concentration of approximately 140,000 cells/mL.
-
Stimulation: Add 20 µL of this compound at various concentrations (e.g., 0.1 ng/mL to 1000 ng/mL) to the wells of a 96-well plate.
-
Add 180 µL of the cell suspension to each well.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[1]
-
Detection: Add 150 µL of HEK-Blue™ Detection medium to a new 96-well plate.
-
Transfer 50 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing the detection medium.
-
Incubate for 1-4 hours at 37°C and measure the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the level of NF-κB activation. Plot the absorbance against the concentration of this compound to generate a dose-response curve.
Protocol 2: Measurement of IFN-α Secretion from Human PBMCs
This protocol describes the measurement of IFN-α secreted from human Peripheral Blood Mononuclear Cells (PBMCs) in response to this compound stimulation using an ELISA.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
96-well cell culture plates
-
Human IFN-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium and seed them into a 96-well plate at a density of 1 x 10^6 cells/well in 100 µL.
-
This compound Preparation: Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS. Further dilute the stock solution in culture medium to prepare working concentrations (e.g., 2x the final desired concentration).
-
Cell Stimulation: Add 100 µL of the this compound working solutions to the respective wells. For a negative control, add 100 µL of culture medium without this compound.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the IFN-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IFN-α in each sample based on the standard curve.
Visualizations
Caption: this compound-induced TLR7 signaling cascade.
Caption: A logical workflow for troubleshooting common issues in this compound cellular assays.
References
- 1. anshlabs.com [anshlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: CL264 Dose-Response Experiments
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers performing dose-response curve experiments with CL264, a potent and specific Toll-like Receptor 7 (TLR7) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic 9-benzyl-8-hydroxyadenine (B8482288) derivative that functions as a potent and specific agonist for Toll-like Receptor 7 (TLR7).[1][2][3] It does not stimulate the closely related TLR8, even at high concentrations.[1][4] TLR7 is a pattern recognition receptor located in the endosomes of immune cells that plays a key role in the innate immune response to single-stranded RNA (ssRNA), particularly from viruses.[2][3][4]
Upon binding to TLR7, this compound initiates a downstream signaling cascade. This process involves the recruitment of the adaptor protein MyD88, which in turn activates a complex involving IRAK4, IRAK1, and TRAF6.[2][3] This signaling pathway ultimately leads to the activation of two critical transcription factors:
-
Nuclear Factor-kappa B (NF-κB): Promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[2][3]
-
Interferon Regulatory Factor 7 (IRF7): Induces the production of Type I interferons (IFN-α/β).[2]
Q2: What cell types are suitable for a this compound dose-response experiment?
The choice of cell line depends on the desired readout.
-
Reporter Cell Lines: HEK-Blue™ cells engineered to express human or mouse TLR7 are commonly used.[1][4] These cells also contain a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter. This provides a simple and quantifiable colorimetric readout.[2][4]
-
Immune Cells: TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.[1][2] Therefore, primary cells like human peripheral blood mononuclear cells (PBMCs) or isolated immune cell populations are excellent models for studying physiologically relevant responses, such as cytokine production (e.g., IFN-α).[2][5]
Q3: What is a typical working concentration range for this compound?
The effective concentration of this compound can vary depending on the cell type and assay sensitivity. A general working concentration range is between 50 ng/mL and 10 µg/mL.[1] For sensitive reporter assays, NF-κB activation can be triggered at concentrations as low as 10 ng/mL.[1][2]
Experimental Protocol: Dose-Response Curve Using Reporter Cells
This protocol provides a method for determining the EC50 of this compound using HEK-Blue™ hTLR7 reporter cells, which measure NF-κB activation.
Materials:
-
HEK-Blue™ hTLR7 cells
-
Complete culture medium (e.g., DMEM, 10% FBS, Pen-Strep)
-
This compound (Soluble in DMSO)[2]
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
QUANTI-Blue™ Solution or other appropriate SEAP detection reagent
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest and resuspend HEK-Blue™ hTLR7 cells in fresh culture medium.
-
Determine cell density and viability. Ensure viability is >90%.[6]
-
Seed 180 µL of the cell suspension into each well of a 96-well plate at a density of ~5 x 10⁴ cells/well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in culture medium to create a range of concentrations (e.g., from 10 µg/mL to 1 ng/mL). Aim for at least 5-8 different concentrations to properly fit the curve.[8]
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration well.[7]
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 20 µL of the prepared this compound dilutions and controls to the respective wells in triplicate.
-
Include wells with untreated cells (medium only) as a negative control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.[4]
-
-
Reporter Gene Assay:
-
After incubation, warm the SEAP detection reagent (e.g., QUANTI-Blue™) to 37°C.
-
Transfer a sample of the cell culture supernatant from each well to a new 96-well plate.
-
Add the SEAP detection reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-3 hours, or until a color change is visible.[4]
-
-
Data Acquisition:
-
Measure the absorbance at 620-655 nm using a microplate reader.[2]
-
Data Analysis and Presentation
-
Data Normalization: Subtract the average absorbance of the blank/untreated wells from all other readings. Normalize the data by setting the response of the vehicle control as 0% and the maximal response observed as 100%.
-
Curve Fitting: Plot the normalized response (Y-axis) against the logarithm of the this compound concentration (X-axis). Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve (variable slope).[7]
-
EC50 Determination: The half maximal effective concentration (EC50) is the concentration of this compound that produces 50% of the maximum response.[9] This value is a key parameter for quantifying the potency of the compound and will be calculated by the curve-fitting software.[10]
Quantitative Data Summary
| Parameter | Value | Cell Type / Assay | Reference |
| Working Concentration | 50 ng/mL - 10 µg/mL | General Cellular Assays | [1] |
| NF-κB Activation Threshold | ~10 ng/mL | HEK-Blue™ Reporter Cells | [1][2] |
| EC50 (NF-κB Activation) | ~10 ng/mL | HEK-Blue™ Reporter Cells | [4] |
| Molecular Weight | 413.43 g/mol | N/A | [1][2] |
Troubleshooting Guide
Q: I am not observing any response to this compound, even at high concentrations. What could be the issue?
-
Cell Line Inappropriateness: Your cells may not express functional TLR7. Verify that your cell line is known to express TLR7. Use a positive control cell line (e.g., HEK-Blue™ hTLR7, pDCs) to confirm your experimental setup is working.
-
Reagent Integrity: The this compound may have degraded. Ensure it was stored correctly and prepare a fresh stock solution.
-
Incorrect Readout: The chosen readout may not be appropriate for the cell type or pathway. For example, measuring IFN-α is suitable for pDCs but not for all cell types. Ensure your assay (e.g., SEAP reporter, ELISA for a specific cytokine) is validated for this pathway.
Q: My dose-response curve is not sigmoidal and does not plateau.
-
Concentration Range: Your concentration range may be too narrow. You need to test concentrations low enough to see a baseline (no effect) and high enough to see a maximal effect (plateau).[8] Broaden your serial dilution range.
-
Compound Solubility: At very high concentrations, this compound may precipitate out of the medium. Visually inspect your highest concentration wells for any precipitate. Ensure the DMSO concentration is not causing cellular toxicity.
-
Incubation Time: The incubation time may be too short or too long. An optimal time allows for maximal signal without causing cell death or signal degradation. For reporter assays, 16-24 hours is typical.[4] For cytokine production in primary cells, 24-48 hours may be required.[5]
Q: I am seeing high background signal in my negative/vehicle control wells.
-
Contamination: Your cell culture or reagents may be contaminated with other TLR agonists (e.g., endotoxins for TLR4, lipoproteins for TLR2). Use sterile techniques and reagents tested for the absence of bacterial contamination.[1]
-
Cell Stress: Over-confluent or unhealthy cells can lead to spontaneous signaling. Ensure you are using healthy, sub-confluent cells for your experiment.[6]
-
Reagent Autofluorescence: The detection reagent or the compound itself might be interfering with the absorbance reading. Always include a "reagent only" blank to subtract background absorbance.
Q: The results from my replicate wells are highly variable.
-
Pipetting Inaccuracy: Inconsistent pipetting of cells or compound dilutions is a common source of variability. Use calibrated pipettes and be careful to ensure consistency across all wells.
-
Uneven Cell Seeding: An uneven distribution of cells in the plate will lead to variable results. Ensure your cell suspension is homogenous by mixing thoroughly before and during plating.
-
Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data and instead fill them with sterile PBS or medium.[6]
References
- 1. invivogen.com [invivogen.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Explain what is EC50? [synapse.patsnap.com]
- 10. Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CL264 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the TLR7 agonist, CL264.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific synthetic agonist for Toll-like receptor 7 (TLR7), which is an endosomal pattern recognition receptor.[1][2] It is a 9-benzyl-8-hydroxyadenine (B8482288) derivative.[1][2] this compound activates TLR7 in both human and mouse cells, leading to the activation of the MyD88-dependent signaling pathway.[1] This cascade results in the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs), culminating in the production of type I interferons (IFN-α) and pro-inflammatory cytokines.[1][2] Notably, this compound does not stimulate TLR8.[1]
Q2: Which cell types are most responsive to this compound?
TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, making them highly responsive to this compound stimulation.[1] Myeloid cells also express TLR7 and will respond to this compound.[1]
Q3: What are the common sources of variability in this compound experiments?
Variability in this compound experiments can arise from several factors, including:
-
Cell-based factors:
-
Cell density: The number of cells seeded per well can significantly impact the response.
-
Cell viability and passage number: Healthy, low-passage cells generally provide more consistent results.
-
Donor variability: Primary cells from different donors can exhibit varied responses due to genetic differences in TLR7 expression and signaling pathways.
-
-
Reagent and protocol factors:
-
This compound lot-to-lot variability: Although manufacturers test for purity and functional activity, slight variations between lots can occur.[1]
-
Pipetting accuracy: Inconsistent pipetting can lead to significant differences in cell numbers and reagent concentrations.
-
Incubation time: The kinetics of cytokine production can vary, so inconsistent incubation times will affect results.
-
-
Assay-specific factors:
-
Choice of cytokine measurement platform: Different assay kits and platforms (e.g., ELISA, Luminex) can have inherent variability.
-
Plate effects: "Edge effects" in microplates can lead to inconsistent results in the outer wells.
-
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting into wells. |
| Pipetting Errors | Use calibrated pipettes and practice consistent, careful pipetting techniques. For critical experiments, consider using reverse pipetting. |
| Edge Effects | To minimize evaporation and temperature fluctuations in the outer wells of a 96-well plate, fill them with sterile PBS or media and do not use them for experimental samples. |
| Inconsistent this compound Concentration | Prepare a master mix of the final this compound dilution to be added to all relevant wells to ensure consistency. |
Problem 2: Weaker Than Expected Cytokine Response (e.g., low IFN-α)
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. |
| Incorrect Incubation Time | Cytokine production kinetics vary. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak response time for your cytokine of interest. |
| Low TLR7 Expression in Target Cells | Verify the expression of TLR7 in your cell line or primary cells. Donor-to-donor variability in TLR7 expression is common in primary human cells. |
| Degraded this compound | Ensure this compound is stored correctly as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Cell Health Issues | Use healthy, viable cells at a low passage number. High cell confluence can also suppress cytokine production. |
Problem 3: Unexpected Cell Death or Cytotoxicity
| Potential Cause | Recommended Solution |
| High Concentration of this compound | While this compound is generally not highly cytotoxic at typical working concentrations, very high concentrations may induce cell death. Perform a dose-response and assess cell viability (e.g., using Trypan Blue or a viability dye). |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the cell culture is non-toxic (typically <0.1%). Run a solvent-only control. |
| Contamination | Check for microbial contamination in your cell cultures, which can cause cell death and also trigger inflammatory responses, confounding your results. |
| Over-stimulation | Prolonged or very high stimulation can sometimes lead to activation-induced cell death in certain immune cell populations. |
Data Presentation
Table 1: Illustrative Dose-Response of this compound on IFN-α Secretion in Human PBMCs
This table provides a representative example of the expected dose-dependent increase in IFN-α production by human Peripheral Blood Mononuclear Cells (PBMCs) following a 24-hour stimulation with this compound. Data is presented as mean ± standard deviation (SD) from a hypothetical experiment to illustrate expected trends and variability.
| This compound Concentration (µg/mL) | Mean IFN-α (pg/mL) | Standard Deviation (SD) |
| 0 (Unstimulated) | 15 | 8 |
| 0.01 | 250 | 45 |
| 0.1 | 1200 | 180 |
| 1 | 3500 | 450 |
| 10 | 4200 | 550 |
Table 2: Impact of Cell Seeding Density on TNF-α Production Variability in Monocyte-Derived Macrophages
This table illustrates how cell density can influence both the magnitude and variability of TNF-α production in human monocyte-derived macrophages stimulated with 1 µg/mL of this compound for 12 hours. Data is presented as mean ± standard deviation (SD) from a hypothetical experiment.
| Cell Seeding Density (cells/well in 96-well plate) | Mean TNF-α (pg/mL) | Standard Deviation (SD) | Coefficient of Variation (%) |
| 2.5 x 10⁴ | 800 | 200 | 25.0% |
| 5 x 10⁴ | 1500 | 225 | 15.0% |
| 1 x 10⁵ | 2200 | 264 | 12.0% |
| 2 x 10⁵ | 2500 | 400 | 16.0% |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with this compound
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Cell Seeding: Plate the PBMCs in a 96-well flat-bottom plate at a density of 1 x 10⁶ cells/mL (e.g., 2 x 10⁵ cells in 200 µL per well).
-
This compound Preparation: Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS. Further dilute the stock solution in complete RPMI medium to the desired working concentrations.
-
Stimulation: Add the diluted this compound solutions to the respective wells. For a negative control, add medium without this compound.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for cytokine analysis. Store supernatants at -80°C if not analyzed immediately.
-
Cytokine Analysis: Quantify the concentration of desired cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatants using a suitable immunoassay such as ELISA or a multiplex bead-based assay.
Protocol 2: In Vivo Administration of this compound to Mice
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6). Acclimatize the animals for at least one week before the experiment.
-
This compound Preparation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile PBS). The concentration should be calculated based on the desired dose and the injection volume.
-
Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous injection). Include a vehicle-only control group.
-
Sample Collection: At selected time points post-administration (e.g., 2, 6, 12, 24 hours), collect blood samples via a suitable method (e.g., retro-orbital bleeding or cardiac puncture at the terminal endpoint).
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Cytokine Analysis: Analyze the serum samples for cytokine levels using an appropriate mouse-specific immunoassay.
Visualizations
Caption: this compound-mediated TLR7 signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Key sources of variability in this compound experiments.
References
Technical Support Center: Troubleshooting Unexpected Cytokine Profiles After CL264 Stimulation
Welcome to the technical support center for CL264-related experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address unexpected cytokine profiles in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytokine profile after stimulating immune cells with this compound?
A1: this compound is a potent and specific agonist for Toll-like receptor 7 (TLR7).[1][2][3] Upon stimulation, you should expect an increase in the production of Type I interferons (primarily IFN-α) and pro-inflammatory cytokines.[4][5] The key cytokines in a typical response include IFN-α, Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[2][4][6] The exact magnitude of the response can vary depending on the cell type, cell concentration, and the concentration of this compound used.
Q2: Which signaling pathway is activated by this compound?
A2: this compound activates the TLR7 signaling pathway.[2] This process begins with this compound binding to TLR7 in the endosome, which then recruits the adaptor protein MyD88.[2][4] This recruitment initiates a signaling cascade involving IRAK4, IRAK1, and TRAF6, ultimately leading to the activation of two main transcription factors:
-
Nuclear Factor-kappa B (NF-κB): This transcription factor drives the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[4]
-
Interferon Regulatory Factor 7 (IRF7): This transcription factor is crucial for inducing the production of Type I interferons, especially IFN-α.[4]
Q3: Why am I not seeing the expected increase in IFN-α after this compound stimulation?
A3: A lack of IFN-α production is a common issue. Plasmacytoid dendritic cells (pDCs) are the primary producers of IFN-α in response to TLR7 agonists.[1][4] If your cell culture (e.g., peripheral blood mononuclear cells - PBMCs) has a low frequency or absence of pDCs, the IFN-α response may be weak or absent. Additionally, incorrect timing for sample collection can be a factor, as IFN-α production kinetics can be rapid.
Q4: My results show high levels of anti-inflammatory cytokines, like IL-10, after this compound stimulation. Is this expected?
A4: While the primary response to this compound is pro-inflammatory, the immune response is a dynamic process. The induction of pro-inflammatory cytokines can sometimes be followed by a regulatory phase characterized by the production of anti-inflammatory cytokines like IL-10 to prevent excessive inflammation. The timing of your measurement is critical. However, a very high IL-10 response, especially at early time points, could indicate an issue with your experimental setup, such as contamination of your cell culture or reagents with other stimulants.
Troubleshooting Guide: Unexpected Cytokine Profiles
If your experimental results deviate from the expected cytokine profile after this compound stimulation, please refer to the following troubleshooting guide.
Issue 1: Lower than Expected or No Cytokine Production
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| This compound Degradation | Ensure this compound is stored correctly as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. The effective concentration for NF-κB activation is around 10 ng/mL.[1][5] |
| Incorrect Cell Viability or Density | Assess cell viability before and after the experiment using a method like Trypan Blue exclusion. Ensure you are seeding the correct number of cells per well. |
| Inappropriate Cell Type | Confirm that your chosen cell type expresses TLR7. Plasmacytoid dendritic cells (pDCs) and B cells are primary responders.[3][4] |
| Incorrect Incubation Time | Cytokine production is time-dependent.[7][8][9] Conduct a time-course experiment (e.g., 6, 12, 24, and 48 hours) to identify the peak production time for your target cytokines. |
| Reagent Contamination | Use sterile techniques and ensure all reagents (media, PBS, etc.) are free of endotoxin (B1171834) or other microbial contaminants. |
Issue 2: High Background Cytokine Levels in Unstimulated Controls
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Cell Culture Contamination | Visually inspect your cell cultures for any signs of microbial contamination. If contamination is suspected, discard the cells and start with a fresh, sterile culture. |
| Endotoxin Contamination | Use endotoxin-free reagents and labware. Endotoxins can activate TLR4 and lead to non-specific cytokine production. |
| Cell Stress | Handle cells gently during passaging and seeding to minimize stress-induced cytokine release. Ensure cells are healthy and in the logarithmic growth phase before stimulation. |
Issue 3: High Variability Between Replicates
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inconsistent Pipetting | Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in cell seeding and reagent addition.[10] |
| Uneven Cell Distribution | Mix your cell suspension thoroughly before seeding to ensure a uniform cell number in each well. |
| Edge Effects in Plates | To minimize "edge effects," avoid using the outer wells of your culture plates for experimental samples. Fill these wells with sterile media or PBS instead. |
Data Presentation: Expected vs. Unexpected Cytokine Profiles
The following table summarizes the expected cytokine response to this compound stimulation and provides examples of unexpected profiles with potential interpretations.
| Cytokine | Expected Response | Unexpected Response (Low/No) | Unexpected Response (High) | Potential Interpretation of Unexpected Results |
| IFN-α | High | Low or None | - | Low pDC population in culture, improper timing, this compound degradation. |
| TNF-α | High | Low or None | Very High | Ineffective stimulation, cell viability issues, endotoxin contamination. |
| IL-6 | Moderate to High | Low or None | Very High | Ineffective stimulation, cell viability issues, endotoxin contamination. |
| IL-12 | Moderate | Low or None | - | Cell type not optimal for IL-12 production, improper timing. |
| IL-10 | Low or None | - | High | Contamination, late time point measurement reflecting a regulatory response. |
Experimental Protocols
Protocol: In Vitro Stimulation of PBMCs with this compound
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated PBMCs twice with sterile Phosphate-Buffered Saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue.
-
-
Cell Seeding:
-
Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 1 mL of the cell suspension into each well of a 24-well tissue culture plate.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µg/mL).
-
Add the diluted this compound to the appropriate wells. Include a vehicle control (the solvent used to dissolve this compound) and an unstimulated control (medium only).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired time period (e.g., 24 hours).
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Analysis:
-
Analyze the collected supernatants for cytokine concentrations using a suitable method such as ELISA or a multiplex immunoassay (e.g., Luminex).
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: this compound activates TLR7 in the endosome, leading to cytokine production.
Caption: A logical workflow for troubleshooting unexpected cytokine results.
References
- 1. invivogen.com [invivogen.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The immune response modifier and Toll-like receptor 7 agonist S-27609 selectively induces IL-12 and TNF-alpha production in CD11c+CD11b+CD8- dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stimulation-induced cytokine polyfunctionality as a dynamic concept - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
issues with CL264 solubility and stability in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of CL264, a potent and specific Toll-like receptor 7 (TLR7) agonist. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to this compound solubility and stability in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic 9-benzyl-8-hydroxyadenine (B8482288) derivative that acts as a potent and specific agonist for Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune response to single-stranded RNA (ssRNA), particularly of viral origin. Upon binding to TLR7, this compound triggers a signaling cascade that leads to the activation of transcription factors NF-κB and IRF7. This results in the production of type I interferons (e.g., IFN-α) and other pro-inflammatory cytokines, initiating a robust immune response.[1] this compound is specific for TLR7 and does not stimulate TLR8, even at high concentrations.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound can be dissolved in several solvents to prepare stock solutions. The choice of solvent will depend on the experimental requirements.
-
DMSO: this compound is soluble in DMSO at a concentration of 25 mg/mL.
-
Sterile, Pyrogen-Free Water or PBS: this compound can be dissolved in sterile, pyrogen-free water or phosphate-buffered saline (PBS) to a concentration of 1 mg/mL.
Q3: How should this compound stock solutions be stored and for how long are they stable?
Proper storage of stock solutions is critical to maintain the activity of this compound.
-
-80°C: For long-term storage, it is recommended to store this compound stock solutions at -80°C. Under these conditions, the stock solution is stable for up to 6 months.
-
-20°C: For shorter-term storage, stock solutions can be kept at -20°C and are stable for up to one month.
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Solubility and Stability Issues
This guide addresses common problems researchers may encounter with this compound solubility and stability in cell culture media.
Problem 1: Precipitation is observed immediately after diluting the this compound stock solution into cell culture medium.
Possible Causes:
-
"Crashing out" due to solvent change: this compound, particularly when dissolved in a high concentration of an organic solvent like DMSO, can precipitate when rapidly diluted into an aqueous solution like cell culture medium.
-
High final concentration: The final concentration of this compound in the medium may exceed its solubility limit in that specific medium.
-
Low temperature of the medium: Adding a concentrated stock solution to cold medium can decrease the solubility of the compound.
Solutions:
-
Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.
-
Gradual dilution: Instead of adding the stock solution directly to the final volume of medium, perform a serial dilution. First, dilute the stock solution in a smaller volume of pre-warmed medium, and then add this intermediate dilution to the final volume.
-
Vortexing during dilution: Add the this compound stock solution dropwise to the medium while gently vortexing to ensure rapid and uniform mixing.
-
Optimize final concentration: If precipitation persists, consider lowering the final working concentration of this compound.
Problem 2: The cell culture medium becomes cloudy or a precipitate forms over time during incubation.
Possible Causes:
-
Compound instability: this compound may degrade over time in the cell culture medium at 37°C, leading to the formation of less soluble degradation products.
-
Interaction with media components: this compound may interact with components in the cell culture medium, such as proteins and salts, especially in the presence of serum, forming insoluble complexes.
-
pH shift: Changes in the pH of the culture medium during incubation can affect the solubility of this compound.
Solutions:
-
Minimize incubation time: If possible, design experiments to minimize the time this compound is incubated with cells.
-
Serum concentration: If using a serum-containing medium, consider if the serum concentration can be reduced, as serum proteins can sometimes contribute to precipitation.
-
Test different media formulations: The composition of the cell culture medium can influence compound solubility. If you are consistently observing precipitation, you might consider trying a different medium formulation (e.g., RPMI vs. DMEM).
-
Regularly monitor pH: Ensure the CO2 incubator is properly calibrated to maintain the correct pH of the medium.
Problem 3: Inconsistent experimental results are observed.
Possible Causes:
-
Incomplete dissolution of stock solution: If the this compound stock solution is not fully dissolved, the actual concentration used in experiments will be lower than intended and variable.
-
Degradation of stock solution: Improper storage or repeated freeze-thaw cycles can lead to the degradation of this compound in the stock solution.
-
Variability in media preparation: Inconsistencies in the preparation of the cell culture medium, including the lot and concentration of serum, can affect the solubility and stability of CL26-4.
Solutions:
-
Ensure complete dissolution: After adding the solvent to the lyophilized this compound powder, vortex the solution thoroughly. If necessary, brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Proper stock solution handling: Aliquot stock solutions to avoid multiple freeze-thaw cycles. Always allow the vial to come to room temperature before opening to prevent condensation from entering the solution.
-
Standardize media preparation: Use consistent procedures and reagents for preparing cell culture medium. If possible, use the same lot of serum for a set of related experiments.
Data Presentation
Table 1: this compound Solubility and Stock Solution Stability
| Solvent | Concentration | Storage Temperature | Stability |
| DMSO | 25 mg/mL | -80°C | Up to 6 months |
| -20°C | Up to 1 month | ||
| Sterile, Pyrogen-Free Water or PBS | 1 mg/mL | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, pyrogen-free water or Phosphate-Buffered Saline (PBS)
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Sterile, serological pipettes and pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure for Preparing a 25 mg/mL Stock Solution in DMSO:
-
Bring the vial of lyophilized this compound and the DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve a 25 mg/mL concentration. For example, to prepare 1 mL of a 25 mg/mL stock solution, you will need 25 mg of this compound.
-
Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the vial vigorously until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. If needed, sonicate the vial for a few minutes to aid dissolution.
-
Aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Procedure for Preparing a 1 mg/mL Stock Solution in Water or PBS:
-
Bring the vial of lyophilized this compound and the sterile water or PBS to room temperature.
-
Calculate the volume of water or PBS required to achieve a 1 mg/mL concentration.
-
Aseptically add the calculated volume of water or PBS to the vial containing the this compound powder.
-
Follow steps 4-6 from the DMSO protocol.
Procedure for Preparing Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the desired cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment.
-
It is recommended to perform a serial dilution. First, add the required volume of the stock solution to a small volume of pre-warmed medium (e.g., 100 µL) and mix well.
-
Add this intermediate dilution to the final volume of pre-warmed cell culture medium and mix thoroughly by gentle pipetting or swirling.
-
Use the freshly prepared working solution immediately in your cell-based assay.
Visualizations
Caption: this compound binds to TLR7 in the endosome, initiating a MyD88-dependent signaling cascade.
Caption: A general experimental workflow for evaluating the in vitro activity of this compound.
References
Technical Support Center: Interpreting High Background in CL264 Reporter Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background signals in CL264 reporter assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a reporter assay?
This compound is a potent and specific synthetic agonist for Toll-like Receptor 7 (TLR7), a pattern recognition receptor involved in the innate immune response.[1][2][3] In a typical reporter assay, cells engineered to express TLR7 (such as HEK-Dual™ hTLR7 or HEK-Blue™ hTLR7 cells) are used. These cells also contain a reporter gene, like luciferase or secreted embryonic alkaline phosphatase (SEAP), under the control of a promoter that is activated by transcription factors downstream of TLR7 signaling, such as NF-κB or IRF.[1][4] When this compound binds to and activates TLR7, it initiates a signaling cascade that leads to the expression of the reporter gene, which can then be measured.[2][3]
Q2: What are typical reporter cell lines used with this compound?
This compound is often used with engineered cell lines that stably express human or mouse TLR7 and a corresponding reporter system. Common examples include:
-
HEK-Dual™ hTLR7 Cells: These cells express human TLR7 and two reporter genes, allowing for the simultaneous monitoring of the NF-κB (via SEAP) and IRF (via Lucia luciferase) pathways.[4][5]
-
HEK-Blue™ hTLR7 Cells: These cells express human TLR7 and an NF-κB-inducible SEAP reporter gene.[6]
-
RAW 264.7-based reporter cells: These murine macrophage-like cells can be engineered to report on TLR7 activation.[7]
Q3: What is considered a "high background" in a this compound reporter assay?
High background refers to a strong signal from the reporter gene in the negative control wells (i.e., cells not treated with this compound or treated with a vehicle control). This high basal activity can mask the true stimulatory effect of this compound, leading to a low signal-to-background ratio and making it difficult to interpret the results. While the acceptable background level can vary, a signal in negative control wells that is significantly above the signal from media-only wells or that approaches the signal from the positive control is indicative of a problem.
Troubleshooting High Background
High background luminescence or colorimetric signal can obscure the specific response to this compound. The following guide addresses common causes and provides targeted solutions.
Issue: High reporter signal in untreated or vehicle-control wells.
This is the most common manifestation of high background and can be caused by cellular, reagent-related, or procedural issues.
Summary of Potential Causes and Solutions
| Category | Potential Cause | Recommended Solution |
| Cellular Factors | High Cell Density: Over-confluent cells can experience stress, leading to non-specific activation of stress-response pathways like NF-κB.[3] | Seed cells at a density that ensures they are in the logarithmic growth phase and do not exceed 80% confluency at the time of the assay.[3] |
| Unhealthy or High-Passage Cells: Cells that are unhealthy, stressed, or have been in culture for too long can exhibit higher basal signaling. | Use low-passage, healthy cells for your experiments. Regularly check for proper morphology. For initial cultures, consider using a higher serum concentration (e.g., 20% FBS) for the first few passages to aid recovery.[7][8][9] | |
| Contamination: Mycoplasma or bacterial contamination can activate TLRs and other pattern recognition receptors, leading to high basal NF-κB activation. | Regularly test cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in your culture medium. | |
| Reagent & Medium Factors | Serum Components: Components in fetal bovine serum (FBS) can sometimes activate immune signaling pathways.[10] | Heat-inactivate the FBS to denature potential interfering proteins. If background persists, test different lots of FBS or consider reducing the serum concentration during the stimulation period. |
| Phenol (B47542) Red in Medium: Phenol red, a common pH indicator in cell culture media, can increase background fluorescence and may have weak estrogenic effects, potentially influencing signaling pathways.[1][11][12] | Use phenol red-free medium for the assay, especially for the final incubation with this compound and during the reporter signal measurement.[1][2] | |
| This compound Stock Contamination: Contamination of the this compound stock solution with other TLR agonists (e.g., bacterial components) could cause non-specific activation. | Ensure that the this compound is handled under sterile conditions. Prepare fresh dilutions from a concentrated, sterile stock for each experiment. | |
| Procedural & Equipment Factors | Plate Type: Using clear-bottom or black-walled plates for luminescence assays can lead to well-to-well crosstalk. | For luminescence assays, use opaque, white-walled plates to maximize the signal and prevent crosstalk.[1][2] |
| Reagent Preparation and Handling: Contamination of assay reagents (e.g., lysis buffer, luciferase substrate) with luminescent substances. | Prepare fresh assay reagents for each experiment. Use dedicated, sterile pipette tips for each reagent and sample to prevent cross-contamination. | |
| Incubation Times: Excessively long incubation times with the reporter substrate can lead to an accumulation of background signal.[13] | Optimize the incubation time for the reporter assay. Follow the manufacturer's recommendations and perform a time-course experiment if necessary. |
Experimental Protocols
A detailed, standardized protocol is crucial for reproducible results. Below is a general protocol for a this compound reporter assay using HEK-Dual™ hTLR7 cells.
Protocol: this compound Stimulation of HEK-Dual™ hTLR7 Cells
-
Cell Seeding:
-
The day before the experiment, wash healthy, sub-confluent HEK-Dual™ hTLR7 cells with pre-warmed PBS.
-
Resuspend the cells in fresh, pre-warmed growth medium (phenol red-free).
-
Seed the cells in a 96-well, flat-bottom plate at a density of 5 x 10⁴ cells per well in 180 µL of medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
This compound Stimulation:
-
Prepare serial dilutions of this compound in sterile, phenol red-free medium. A typical concentration range for this compound is 50 ng/mL to 10 µg/mL.[1]
-
Include negative control (vehicle only) and positive control (a known potent TLR7 agonist) wells.
-
Add 20 µL of the this compound dilutions or controls to the appropriate wells.
-
Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Reporter Gene Detection (Lucia Luciferase):
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant from each well to a white, 96-well plate.
-
Add 50 µL of the QUANTI-Luc™ reagent to each well.
-
Read the luminescence immediately on a luminometer.
-
Visualizations
This compound Signaling Pathway
Caption: this compound activates TLR7 in the endosome, leading to the recruitment of MyD88 and subsequent activation of NF-κB and IRF7, driving reporter gene expression.
Experimental Workflow for this compound Reporter Assay
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
- 5. invivogen.com [invivogen.com]
- 6. invivogen.com [invivogen.com]
- 7. invivogen.com [invivogen.com]
- 8. invivogen.com [invivogen.com]
- 9. invivogen.com [invivogen.com]
- 10. researchgate.net [researchgate.net]
- 11. promocell.com [promocell.com]
- 12. researchgate.net [researchgate.net]
- 13. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - CH [thermofisher.com]
Validation & Comparative
Validating TLR7 Activation by CL264 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of CL264, a potent Toll-like receptor 7 (TLR7) agonist, with other commonly used TLR7 agonists, R848 (Resiquimod) and imiquimod (B1671794). The information presented is supported by experimental data to assist researchers in selecting the most appropriate agonist for their specific applications.
Introduction to TLR7 Agonists
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial for antiviral immune responses.[1] Activation of TLR7 by single-stranded RNA (ssRNA) or synthetic agonists initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs), culminating in the production of pro-inflammatory cytokines and type I interferons (IFN-α).[1][2] Synthetic TLR7 agonists such as this compound, R848, and imiquimod are invaluable tools in immunology research, vaccine development, and cancer immunotherapy.[1]
This compound is a synthetic 9-benzyl-8-hydroxyadenine (B8482288) derivative that acts as a potent and specific agonist for TLR7, with no reported activity on TLR8.[2][3] R848 is an imidazoquinoline compound that is a dual agonist for TLR7 and TLR8.[4] Imiquimod, also an imidazoquinoline, is primarily a TLR7 agonist.[2][5]
Comparative Performance Data
The following tables summarize available quantitative data on the potency of this compound and other TLR7 agonists in key in vitro assays.
NF-κB Activation in HEK293 Cells Expressing Human TLR7
The activation of the NF-κB signaling pathway is a key downstream event of TLR7 activation. This is often measured using reporter cell lines, such as HEK-Blue™ TLR7 cells, which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.
| Agonist | Receptor Specificity | Potency (NF-κB Activation) | Reference |
| This compound | TLR7 | Triggers activation at 10 ng/mL | [6] |
| Imiquimod | TLR7 | ~30 times less potent than this compound | [6] |
| R848 (Resiquimod) | TLR7/8 | EC50 of ~29.4 ng/mL in HEK-TLR7 cells | [7] |
| Novel Oxoadenine Derivative | TLR7 | EC50 of 7 nM in human TLR7 reporter assay | [8] |
Note: Data for R848 and the novel oxoadenine derivative are from different studies and experimental conditions may vary.
Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs) or Plasmacytoid Dendritic Cells (pDCs)
The production of cytokines, particularly IFN-α, TNF-α, and IL-6, is a critical functional outcome of TLR7 activation. Plasmacytoid dendritic cells (pDCs) are the primary producers of IFN-α in response to TLR7 stimulation.
| Agonist | Cell Type | IFN-α Production | TNF-α Production | IL-6 Production | Reference |
| This compound | Human M-CSF-dependent Macrophages | Not specified | Induced | Induced | [9] |
| Imiquimod | Human PBMCs | Induced (≥0.5 µg/mL) | Induced | Induced | [10][11] |
| R848 (Resiquimod) | Human pDCs | Potent inducer | Potent inducer | Not specified | [12] |
Note: Direct quantitative comparisons of cytokine induction by all three agonists in the same cell type and study are limited in the reviewed literature. The potency and cytokine profile can vary significantly depending on the cell type and experimental conditions.
Signaling Pathways and Experimental Workflows
TLR7 Signaling Pathway
Activation of TLR7 by agonists like this compound leads to the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade that results in the activation of NF-κB and IRF7.
TLR7 signaling cascade initiated by this compound.
Experimental Workflow for Validating TLR7 Activation
A typical workflow to validate TLR7 activation by an agonist like this compound involves cell-based assays to measure downstream signaling and functional outcomes.
Workflow for in vitro validation of TLR7 agonists.
Experimental Protocols
NF-κB Reporter Assay using HEK-Blue™ hTLR7 Cells
This protocol is adapted for HEK-Blue™ hTLR7 cells, which are designed to monitor the activation of NF-κB.
Materials:
-
HEK-Blue™ hTLR7 cells
-
HEK-Blue™ Detection medium
-
TLR7 agonists (this compound, R848, imiquimod)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Preparation: Plate HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Agonist Stimulation: Prepare serial dilutions of this compound, R848, and imiquimod. Add 20 µL of each agonist dilution to the respective wells. Include a negative control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
SEAP Detection: Add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate. Add 20 µL of the supernatant from the stimulated cells to these wells.
-
Readout: Incubate for 1-3 hours at 37°C and measure the optical density at 620-655 nm using a spectrophotometer.
-
Data Analysis: Plot the optical density against the agonist concentration to determine the EC50 values.
Cytokine Profiling in Human pDCs by ELISA
This protocol describes the measurement of cytokine production from primary human pDCs following TLR7 agonist stimulation.
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or purified pDCs
-
RPMI 1640 medium supplemented with 10% FBS and antibiotics
-
TLR7 agonists (this compound, R848, imiquimod)
-
96-well cell culture plates
-
ELISA kits for human IFN-α, TNF-α, and IL-6
-
Microplate reader
Procedure:
-
Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For higher purity, pDCs can be further isolated using magnetic-activated cell sorting (MACS).
-
Cell Plating: Plate the cells (e.g., 1 x 10^6 PBMCs/well or 5 x 10^4 pDCs/well) in a 96-well plate.
-
Agonist Stimulation: Add serial dilutions of this compound, R848, and imiquimod to the wells. Include an unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
ELISA: Perform ELISAs for IFN-α, TNF-α, and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine and calculate the concentration in the experimental samples. Plot cytokine concentration against agonist concentration.
Conclusion
The in vitro validation of TLR7 activation by this compound demonstrates its high potency and specificity as a TLR7 agonist.[3][6] When compared to other TLR7 agonists, this compound shows superior potency in activating the NF-κB pathway over imiquimod.[6] While R848 is a potent activator of both TLR7 and TLR8, this compound's specificity for TLR7 makes it a valuable tool for dissecting TLR7-specific signaling pathways and immune responses. The choice of agonist will ultimately depend on the specific research question, with this compound being an excellent choice for studies requiring precise TLR7 engagement. Researchers should consider the cell type and desired downstream readout when selecting an agonist and designing their experiments.
References
- 1. rupress.org [rupress.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. invivogen.com [invivogen.com]
- 5. stemcell.com [stemcell.com]
- 6. invivogen.com [invivogen.com]
- 7. researchgate.net [researchgate.net]
- 8. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 9. TLR7 Activation in M-CSF-Dependent Monocyte-Derived Human Macrophages Potentiates Inflammatory Responses and Prompts Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Induction of interferon and other cytokines by imiquimod and its hydroxylated metabolite R-842 in human blood cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasmacytoid dendritic cell interferon-α production to R-848 stimulation is decreased in male infants - PMC [pmc.ncbi.nlm.nih.gov]
Potency Showdown: A Comparative Analysis of TLR7 Agonist CL264 and TLR7/8 Agonist R848
For Immediate Release
In the landscape of immunological research and drug development, Toll-like receptor (TLR) agonists are pivotal tools for modulating immune responses. This guide provides a detailed comparison of two prominent TLR agonists, CL264 and R848, focusing on their potency in activating their respective TLRs and inducing key cytokines. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate agonist for their specific research needs.
This compound is a highly specific agonist for Toll-like receptor 7 (TLR7), while R848 (Resiquimod) is a dual agonist for both TLR7 and TLR8. Their differential receptor engagement results in distinct immunological outcomes, making a head-to-head comparison of their potency essential for experimental design.
Quantitative Potency Comparison
To provide a clear and concise overview of the relative potency of this compound and R848, the following tables summarize their activity in key in vitro assays.
Table 1: NF-κB Activation in HEK293 Cells
| Agonist | Receptor Specificity | Target Receptor | EC50 for NF-κB Activation |
| This compound | TLR7 | Human TLR7 | ~0.03 µM (~10 ng/mL)[1] |
| R848 | TLR7/8 | Human TLR7 | ~0.21 µM (~66.6 ng/mL) |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Agonist | Cytokine | Estimated EC50 for Cytokine Induction |
| This compound | TNF-α | Data not available in searched literature |
| IFN-α | Data not available in searched literature | |
| IL-6 | Data not available in searched literature | |
| R848 | TNF-α | ~0.1 - 1.0 µM[2] |
| IFN-α | ~0.1 - 1.0 µM[3] | |
| IL-6 | ~0.1 - 1.0 µM[3] |
Note: The EC50 values for R848 in cytokine induction are estimated from dose-response curves presented in the cited literature. A direct head-to-head study with dose-response curves for this compound in the same PBMC assay was not available in the searched literature. However, the available data on NF-κB activation suggests that this compound is a more potent activator of TLR7 signaling.
Signaling Pathways and Experimental Workflows
The activation of TLR7 and TLR8 by this compound and R848 initiates a downstream signaling cascade that is crucial for the induction of an immune response. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing the potency of these agonists.
Caption: TLR7/8 Signaling Pathway.
Caption: Experimental Workflow for Potency Assessment.
Experimental Protocols
1. NF-κB Reporter Gene Assay in HEK-Blue™ Cells
This protocol is designed to quantify the activation of the NF-κB signaling pathway in response to TLR agonists using HEK-Blue™ cells, which are engineered to express a specific TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Culture: Culture HEK-Blue™ hTLR7 or hTLR8 cells according to the manufacturer's instructions.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well and incubate overnight.
-
Agonist Preparation: Prepare a serial dilution of this compound and R848 in cell culture medium. A typical concentration range would be from 0.001 µM to 10 µM.
-
Cell Stimulation: Add the diluted agonists to the cells and incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection: Measure the SEAP activity in the cell culture supernatant using a SEAP detection reagent according to the manufacturer's protocol. The absorbance is typically read at 620-655 nm.
-
Data Analysis: Plot the absorbance values against the agonist concentrations to generate dose-response curves and calculate the EC50 values.
2. Cytokine Induction Assay in Human PBMCs
This protocol outlines the procedure for measuring the production of cytokines by human PBMCs upon stimulation with TLR agonists.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10⁵ cells per well.
-
Agonist Preparation: Prepare serial dilutions of this compound and R848 in complete RPMI-1640 medium.
-
Cell Stimulation: Add the diluted agonists to the PBMCs and incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.
-
Cytokine Measurement: Quantify the concentration of TNF-α, IFN-α, and IL-6 in the supernatants using specific Enzyme-Linked Immunosorbent Assays (ELISA) or a multiplex bead array, following the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves by plotting cytokine concentrations against agonist concentrations to determine the EC50 values for each cytokine.
Conclusion
The data presented in this guide indicates that this compound is a more potent activator of TLR7-mediated NF-κB signaling compared to R848. While direct comparative EC50 values for cytokine induction in human PBMCs are not available for this compound, the higher potency of this compound in NF-κB activation suggests it may also be a more potent inducer of TLR7-dependent cytokines. R848's ability to activate both TLR7 and TLR8 may lead to a broader cytokine profile, which could be advantageous in certain applications. The choice between this compound and R848 should be guided by the specific research question, the desired immune response, and the target cell population. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative potency studies.
References
A Comparative Guide to CL264 and Imiquimod in TLR7 Stimulation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used Toll-like receptor 7 (TLR7) agonists, CL264 and imiquimod (B1671794). Both are synthetic small molecules instrumental in immunology research for their ability to stimulate innate immune responses. This document outlines their mechanisms of action, presents a comparative analysis of their performance in TLR7 stimulation assays based on available data, and provides detailed experimental protocols for key assays.
Introduction to this compound and Imiquimod
This compound is a synthetic 9-benzyl-8-hydroxyadenine (B8482288) derivative known for its high potency and specificity as a TLR7 agonist.[1][2] It belongs to the adenine (B156593) analog class of compounds.[3] In contrast, imiquimod is an imidazoquinoline amine analog to guanosine (B1672433) and is an established immune response modifier approved for clinical use in treating various skin conditions.[4] Both molecules exert their effects by activating TLR7, a pattern recognition receptor primarily located in the endosomes of immune cells like plasmacytoid dendritic cells (pDCs) and B cells.[1][3] Activation of TLR7 is a critical step in the innate immune response to single-stranded viral RNA.[1][2]
Mechanism of Action and Signaling Pathway
Upon entering the endosome, both this compound and imiquimod bind to TLR7, inducing its dimerization. This conformational change initiates a downstream signaling cascade through the recruitment of the adaptor protein MyD88.[1][2] The MyD88-dependent pathway leads to the activation of transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).[1][3] Activation of NF-κB drives the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), while IRF7 activation leads to the production of Type I interferons, most notably IFN-α.[1][3]
Comparative Performance Data
Direct head-to-head comparative studies with extensive quantitative data for this compound and imiquimod are limited in publicly available literature. However, data from various sources allow for a qualitative and semi-quantitative comparison of their activity.
| Parameter | This compound | Imiquimod | Notes |
| Chemical Class | Adenine analog[3] | Imidazoquinoline[4] | Different core structures may influence binding and activity. |
| TLR Specificity | Specific for human and mouse TLR7; no significant TLR8 activation.[3] | Primarily a TLR7 agonist; may activate human TLR8 at high concentrations.[4] | This compound offers higher specificity for targeted TLR7 studies. |
| Potency (NF-κB Activation) | Triggers NF-κB activation at 10 ng/mL, which is ~30 times more potent than imiquimod.[3] | Less potent than this compound.[3] | Data from HEK-Blue™ TLR7 reporter cells. |
| Effective Concentration | 10 ng/mL for NF-κB activation.[3] | 1-5 µg/mL for TLR7 stimulation. | Varies depending on the cell type and assay. |
| Cytokine Induction | Induces IFN-α and other pro-inflammatory cytokines.[1] | Induces a broad range of cytokines including IFN-α, TNF-α, IL-6, IL-1β, and IL-12.[5] | Imiquimod's cytokine profile has been more extensively characterized in the literature. |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess and compare the activity of TLR7 agonists like this compound and imiquimod.
TLR7 Reporter Gene Assay in HEK-Blue™ Cells
This assay is used to determine the potency of TLR7 agonists by measuring the activation of the NF-κB signaling pathway.
Materials:
-
HEK-Blue™ hTLR7 cells (or mTLR7 for mouse studies)
-
HEK-Blue™ Detection medium
-
This compound and Imiquimod stock solutions (in DMSO or appropriate solvent)
-
Cell culture medium (DMEM, 10% FBS, penicillin-streptomycin)
-
96-well plates
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 104 cells/well in 180 µL of culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound and imiquimod in culture medium. A suggested concentration range for this compound is 0.1 ng/mL to 10 µg/mL, and for imiquimod is 0.1 µg/mL to 100 µg/mL.
-
Cell Stimulation: Add 20 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., R848).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
SEAP Detection: Add 20 µL of the cell supernatant to a new 96-well plate. Add 180 µL of HEK-Blue™ Detection medium to each well and incubate for 1-4 hours at 37°C.
-
Data Analysis: Measure the optical density (OD) at 620-655 nm. Calculate the fold induction of NF-κB activation relative to the vehicle control. Determine the EC50 value for each compound using a non-linear regression model.
References
- 1. | BioWorld [bioworld.com]
- 2. benchchem.com [benchchem.com]
- 3. Induction of interferon and other cytokines by imiquimod and its hydroxylated metabolite R-842 in human blood cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Co-stimulation With TLR7 Agonist Imiquimod and Inactivated Influenza Virus Particles Promotes Mouse B Cell Activation, Differentiation, and Accelerated Antigen Specific Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Leading TLR7 Agonists in Preclinical and Clinical Development
For researchers, scientists, and drug development professionals, the landscape of Toll-like receptor 7 (TLR7) agonists presents a promising frontier for immunotherapy in oncology and infectious diseases. This guide provides an objective, data-driven comparison of prominent TLR7 agonists, summarizing their performance based on available experimental data to inform research and development decisions.
Toll-like receptor 7, an endosomal receptor primarily expressed in immune cells like plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded RNA viruses.[1] Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons (IFN-α) and other pro-inflammatory cytokines, leading to the stimulation of a broad innate and adaptive immune response.[2][3] This mechanism has positioned TLR7 agonists as a compelling class of molecules for therapeutic development.
This guide will delve into a comparative analysis of several key TLR7 agonists, including the pioneering imidazoquinolines—imiquimod (B1671794) and resiquimod—as well as next-generation compounds like gardiquimod (B607600) and vesatolimod (B611671) (GS-9620). We will examine their differential effects on cytokine induction, immune cell activation, and in vivo efficacy, supported by experimental evidence.
Comparative Performance of TLR7 Agonists
The following table summarizes the key characteristics and performance metrics of different TLR7 agonists based on preclinical and clinical data.
| Agonist | Chemical Class | TLR Specificity | Key Cellular Targets | In Vitro Cytokine Induction (Human PBMCs) | In Vivo Antitumor Efficacy | Clinical Development Status |
| Imiquimod (R837) | Imidazoquinoline | Primarily TLR7 | pDCs, B cells, Langerhans cells | Moderate IFN-α, TNF-α, IL-6 | FDA-approved for topical treatment of basal cell carcinoma and genital warts.[4][5] | Approved for topical use.[4] |
| Resiquimod (R848) | Imidazoquinoline | TLR7 and TLR8 | pDCs, myeloid dendritic cells (mDCs), monocytes | Potent inducer of IFN-α, TNF-α, and IL-12; generally more potent than imiquimod.[5] | Investigated as a vaccine adjuvant and for viral infections and cancer.[6] | Clinical trials for various indications.[6][7] |
| Gardiquimod | Imidazoquinoline | Potent TLR7 | pDCs, macrophages, NK cells | Robust IFN-α and IL-12 production; demonstrated more potent antitumor activity than imiquimod in a murine model.[1][8] | Delayed tumor growth and suppressed pulmonary metastasis in a murine melanoma model.[8] | Preclinical/Clinical. |
| Vesatolimod (GS-9620) | Pteridinone | Selective TLR7 | pDCs, B cells | Potent induction of IFN-α and other cytokines.[2][9] | Studied for chronic Hepatitis B and as part of HIV cure strategies.[2][10][11] | Phase 1 and 2 clinical trials.[10][11] |
| Motolimod (VTX-2337) | Benzazepine | Selective TLR8 (often compared with TLR7 agonists) | Myeloid dendritic cells, monocytes | Potent inducer of proinflammatory cytokines like TNF-α and IL-12.[12][13] | In clinical development as an immunotherapy for multiple cancer types.[13][14] | Clinical trials for various cancers.[14] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the TLR7 signaling pathway and a typical experimental workflow for their comparison.
Detailed Methodologies for Key Experiments
In Vitro Cytokine Induction Assay
-
Objective: To quantify the production of cytokines such as IFN-α, TNF-α, and IL-6 from human peripheral blood mononuclear cells (PBMCs) upon stimulation with different TLR7 agonists.
-
Methodology:
-
Isolation of PBMCs: PBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: Isolated PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. The cells are then treated with various concentrations of the TLR7 agonists (e.g., imiquimod, resiquimod, gardiquimod) or a vehicle control (e.g., DMSO).
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatants are collected and stored at -80°C until analysis.
-
Cytokine Quantification: The concentrations of IFN-α, TNF-α, IL-6, and other relevant cytokines in the supernatants are measured using specific Enzyme-Linked Immunosorbent Assays (ELISA) or a multiplex bead array (e.g., Cytometric Bead Array).[15]
-
In Vivo Murine Tumor Model
-
Objective: To evaluate the antitumor efficacy of TLR7 agonists in a preclinical animal model.
-
Methodology:
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are typically used.
-
Tumor Cell Implantation: Mice are subcutaneously injected with a suspension of a murine tumor cell line (e.g., B16-F10 melanoma cells) in the flank.
-
Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. The TLR7 agonists are administered through various routes, such as intratumoral, subcutaneous, or systemic (e.g., oral gavage or intraperitoneal injection), at specified doses and schedules. The control group receives a vehicle.
-
Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers. The formula (Length × Width²) / 2 is commonly used to calculate tumor volume.
-
Endpoint: The experiment is typically terminated when tumors in the control group reach a predetermined maximum size. Tumors may be excised for further analysis, such as immunohistochemistry or flow cytometry of the tumor microenvironment.[8][16][17]
-
Conclusion
The comparative analysis of TLR7 agonists reveals a spectrum of potencies and specificities that can be leveraged for different therapeutic applications. While imiquimod has paved the way with its topical approval, newer agents like resiquimod, gardiquimod, and vesatolimod demonstrate enhanced potency and, in some cases, broader immune activation profiles.[5][8] The choice of a TLR7 agonist for a specific application will depend on the desired balance between efficacy and safety, the target cell population, and the intended route of administration. The experimental protocols outlined provide a foundational framework for the continued evaluation and head-to-head comparison of this promising class of immunomodulators.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of toll-like receptor 7/8 pathways in regulation of interferon response and inflammatory mediators during SARS-CoV2 infection and potential therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vesatolimod - Wikipedia [en.wikipedia.org]
- 10. gilead.com [gilead.com]
- 11. A Pooled Analysis of Eight Clinical Studies Suggests a Link Between Influenza-Like Symptoms and Pharmacodynamics of the Toll-Like Receptor-7 Agonist Vesatolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Motolimod effectively drives immune activation in advanced cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of immune modulation by TLR8 agonist vtx-2337 (motolimod) in cancer patients and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The antitumoral activity of TLR7 ligands is corrupted by the microenvironment of pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. crct-inserm.fr [crct-inserm.fr]
A Researcher's Guide to Positive and Negative Controls for CL264 Experiments
For researchers, scientists, and drug development professionals, understanding the proper controls is paramount for the robust interpretation of experimental data. This guide provides an objective comparison of CL264, a potent Toll-like receptor 7 (TLR7) agonist, with alternative compounds and outlines the essential positive and negative controls for reliable in vitro studies.
This compound is a synthetic 9-benzyl-8-hydroxyadenine (B8482288) derivative that specifically activates TLR7, a key receptor in the innate immune system responsible for recognizing single-stranded viral RNA.[1][2] Activation of TLR7 initiates a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines, making this compound a valuable tool for research in immunology, vaccine development, and cancer immunotherapy.[2][3][4] To ensure the validity of experiments involving this compound, the inclusion of appropriate positive and negative controls is critical.
The Role of Controls in TLR7 Agonist Experiments
Positive controls are essential to confirm that the experimental system is working as expected. In the context of this compound, a positive control should be a known TLR7 agonist that elicits a measurable response, such as the activation of a reporter gene or the secretion of cytokines. This verifies that the cells are responsive and the assay is performing correctly.
Negative controls are equally important to establish a baseline and ensure that the observed effects are specific to the TLR7 agonist being tested. A proper negative control should not activate the TLR7 signaling pathway. This helps to rule out off-target effects, contamination, or other experimental artifacts.
Selecting the Right Controls for Your this compound Experiment
Positive Controls:
-
Resiquimod (R848): A potent imidazoquinoline compound that is a dual agonist for TLR7 and TLR8.[5][6][7] It is a commonly used positive control in TLR7 research and serves as a good benchmark for a strong response.[8]
-
Imiquimod (B1671794): Another imidazoquinoline derivative that is a well-characterized TLR7 agonist.[5][9][10] It is known to induce a robust cytokine response.[9][11]
-
Other TLR Agonists (for specificity): To demonstrate that this compound's activity is specific to TLR7, it is advisable to test it alongside agonists for other TLRs. Examples include Poly(I:C) (TLR3), Lipopolysaccharide (LPS) (TLR4), Pam3CSK4 (TLR1/2), Flagellin (TLR5), and ODN 2006 (TLR9).[12]
Negative Controls:
-
Vehicle Control: The most common and essential negative control is the vehicle in which the TLR7 agonist is dissolved (e.g., sterile, endotoxin-free water or PBS). This accounts for any effects of the solvent on the cells.
-
Untreated Cells: A sample of cells that are not exposed to any treatment provides the baseline level of activity.
-
Null Cell Line: Using a cell line that does not express the target receptor (e.g., HEK-Blue™ Null1-k cells for comparison with HEK-Blue™ hTLR7 cells) is a powerful way to demonstrate the specificity of the agonist.[1]
-
Inactive Analogs: If available, an inactive structural analog of this compound that does not bind to or activate TLR7 can serve as an excellent negative control.
Performance Comparison of TLR7 Agonists
The potency of TLR7 agonists can be compared by their half-maximal effective concentration (EC50) for inducing a specific response, such as NF-κB activation in a reporter cell line.
| Agonist | Receptor Specificity | EC50 for NF-κB Activation (in HEK293/hTLR7 cells) |
| This compound | TLR7 | ~0.03 µM |
| R848 (Resiquimod) | TLR7/8 | ~0.1 µM |
| Imiquimod | TLR7 | ~1 µM |
Note: EC50 values can vary depending on the specific cell line, assay conditions, and reagent sources. The values presented here are for comparative purposes based on available data.
Key Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: TLR7 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for TLR7 Agonist Screening.
Experimental Protocol: In Vitro TLR7 Activation Assay
This protocol outlines a method for quantifying the activation of TLR7 by this compound using HEK-Blue™ hTLR7 reporter cells. These cells are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 cells
-
HEK-Blue™ Detection medium
-
This compound
-
Positive Control: Resiquimod (R848)
-
Negative Control: Vehicle (e.g., sterile, endotoxin-free water)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (capable of reading at 620-655 nm)
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR7 cells according to the supplier's instructions.
-
On the day of the experiment, wash the cells with pre-warmed PBS and detach them using a cell scraper or a gentle cell dissociation reagent.
-
Resuspend the cells in pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10^5 cells/mL.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound, R848 (positive control), and the vehicle (negative control) in cell culture medium. A suggested concentration range for this compound is 0.1 ng/mL to 10 µg/mL.
-
-
Cell Stimulation:
-
Add 20 µL of each compound dilution to the appropriate wells of a 96-well plate.
-
Add 180 µL of the cell suspension to each well, resulting in a final volume of 200 µL and approximately 5 x 10^4 cells per well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Data Acquisition:
-
After the incubation period, measure the SEAP activity by reading the optical density (OD) at 620-655 nm using a spectrophotometer. The color change in the HEK-Blue™ Detection medium is proportional to the level of SEAP expression.
-
-
Data Analysis:
-
Subtract the OD of the blank (medium only) from all other readings.
-
Normalize the results to the vehicle control.
-
Plot the dose-response curves and calculate the EC50 values for this compound and the positive control.
-
By adhering to these guidelines and incorporating the appropriate controls, researchers can ensure the generation of high-quality, reproducible data in their investigations of this compound and other TLR7 agonists.
References
- 1. invivogen.com [invivogen.com]
- 2. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HEK-BLUE assay [bio-protocol.org]
- 4. invivogen.com [invivogen.com]
- 5. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. invivogen.com [invivogen.com]
- 8. Recent Advances on Small-Molecule Antagonists Targeting TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine induction in mice by the immunomodulator imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytokine induction and modifying the immune response to human papilloma virus with imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
CL264: A Comparative Analysis of Cross-Reactivity with Toll-Like Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Toll-like receptor (TLR) agonist CL264, with a specific focus on its cross-reactivity with other TLRs. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating this compound for their applications. This compound, a synthetic 9-benzyl-8-hydroxyadenine (B8482288) derivative, is recognized as a potent and specific agonist for Toll-like receptor 7 (TLR7).[1][2] The specificity of a TLR agonist is a critical factor in research and clinical applications to avoid off-target effects that can lead to unintended immune responses and complicate the interpretation of experimental results.[1]
Quantitative Analysis of TLR Activation by this compound
Experimental data indicates that this compound is a highly specific agonist for TLR7.[1][2][3] Its activity has been assessed across a panel of human TLRs, primarily using HEK-Blue™ reporter cell lines, which are a standard method for evaluating TLR activation.[1] The following table summarizes the known activation profile of this compound.
| Toll-Like Receptor (TLR) | This compound Activity | Effective Concentration (EC50) | Reference |
| TLR1/2 | No significant activation | Data not available | [1] |
| TLR3 | Data not available | Data not available | |
| TLR4 | No significant activation | Data not available | [1] |
| TLR5 | Data not available | Data not available | |
| TLR6/2 | No significant activation | Data not available | [1] |
| TLR7 | Potent Agonist | ~10 ng/mL for NF-κB activation | [1][3] |
| TLR8 | No significant activation (even at >10 µg/mL) | >10 µg/mL | [1][3] |
| TLR9 | Data not available | Data not available |
Note: The absence of data for TLR3, TLR5, and TLR9 suggests that while this compound is highly specific against the tested TLRs, a comprehensive selectivity profile would benefit from further studies against these receptors.[1]
Experimental Protocols
The determination of this compound's TLR specificity is commonly achieved through reporter gene assays using engineered cell lines that express specific TLRs. The following is a detailed methodology for assessing the cross-reactivity of this compound.
HEK-Blue™ TLR Reporter Gene Assay
This protocol outlines a standard method for determining the specificity of a TLR agonist like this compound using HEK-Blue™ cells. These cells are engineered to express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of a promoter containing NF-κB and/or AP-1 binding sites. Activation of the TLR pathway leads to the expression and secretion of SEAP, which can be quantified.
1. Cell Culture and Seeding:
-
HEK-Blue™ cells, each expressing a specific human TLR (e.g., hTLR2, hTLR3, hTLR4, hTLR5, hTLR7, hTLR8, hTLR9), are cultured in their appropriate growth medium supplemented with selection antibiotics.
-
Cells are harvested and seeded into a 96-well plate at a density of approximately 5 x 10⁴ to 1 x 10⁵ cells per well.[1]
2. Compound Preparation and Stimulation:
-
Prepare a dilution series of this compound in the appropriate cell culture medium. A typical concentration range would be from 0.1 ng/mL to 10 µg/mL.[1]
-
As positive controls, use known agonists for each TLR being tested (e.g., Pam3CSK4 for TLR1/2, Poly(I:C) for TLR3, LPS for TLR4, Flagellin for TLR5, R848 for TLR7/8, ODN2006 for TLR9).[1]
-
Add the diluted this compound and control agonists to the respective wells of the 96-well plate containing the HEK-Blue™ cells.[1]
3. Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.[1]
4. Reporter Gene Assay:
-
After incubation, a detection reagent for SEAP is added to the cell culture supernatant.
-
The level of SEAP is quantified by measuring the absorbance at 620-655 nm using a spectrophotometer.[1][2]
5. Data Analysis:
-
The results are expressed as the fold-induction of NF-κB activation compared to untreated cells.[1]
-
The EC50 value for TLR7 activation by this compound can be calculated from the dose-response curve.[1]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TLR7 signaling pathway initiated by this compound and the experimental workflow for assessing its cross-reactivity.
Caption: TLR7 Signaling Pathway initiated by this compound.
Caption: Workflow for assessing TLR agonist cross-reactivity.
Conclusion
The available experimental data strongly supports that this compound is a specific agonist for TLR7, with no significant cross-reactivity observed for TLR1/2, TLR4, TLR6/2, and TLR8.[1] This high degree of specificity makes this compound a valuable tool for targeted investigations of TLR7-mediated immune responses.[1] For a complete understanding of its selectivity profile, further studies on its activity against other TLRs, such as TLR3, TLR5, and TLR9, would be beneficial. The experimental protocol provided offers a robust framework for conducting such cross-reactivity assessments.
References
A Comparative Review of CL264: A Potent and Specific TLR7 Agonist
In the landscape of immunological research and drug development, Toll-like receptor (TLR) agonists are pivotal tools for modulating the innate immune system. Among these, CL264, a synthetic 9-benzyl-8-hydroxyadenine (B8482288) derivative, has emerged as a highly potent and specific agonist for Toll-like receptor 7 (TLR7).[1][2] This guide provides a comparative analysis of this compound against other TLR agonists, focusing on its performance, specificity, and the experimental protocols used for its evaluation. This objective comparison is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research applications.
Performance and Specificity Comparison
This compound is recognized for its high specificity for TLR7, with minimal to no activation of other TLRs, including TLR8, even at high concentrations.[1][3] This makes it a valuable tool for targeted studies of TLR7-mediated immune responses.[1] In contrast, other TLR7 agonists, such as the imidazoquinoline Gardiquimod, may exhibit off-target effects on TLR8 at higher concentrations.[4] The choice between this compound and Gardiquimod often depends on the specific requirements of the study; for highly specific TLR7 activation, this compound is often the preferred choice.[4]
Table 1: Comparative Activity Profile of TLR Agonists
| Compound | Target TLR(s) | Potency (EC50 for NF-κB activation) | Off-Target Effects | Key Features |
| This compound | TLR7 | ~10 ng/mL[1][3] | No significant activation of TLR2, TLR4, TLR8[1] | Highly specific for human and mouse TLR7.[3] |
| Gardiquimod | TLR7 | ~4 µM (in a specific study)[5] | May activate TLR8 at higher concentrations.[4] | A potent TLR7 agonist, widely used for general TLR7-mediated immune activation.[4] |
| Imiquimod | TLR7 | This compound is ~30 times more potent.[3] | Known to have TLR7/8 dual agonistic activity. | FDA-approved TLR7 agonist.[6] |
| R848 (Resiquimod) | TLR7/8 | Not specified for direct comparison with this compound | Dual agonist for TLR7 and TLR8.[7] | A benchmark for dual TLR7/8 agonists.[7] |
Signaling Pathway and Mechanism of Action
This compound activates the TLR7 signaling pathway, which is primarily dependent on the MyD88 adaptor protein.[1] This activation leads to the recruitment of downstream signaling molecules, culminating in the activation of transcription factors NF-κB and IRF7.[1] The activation of these transcription factors results in the production of pro-inflammatory cytokines and type I interferons, which are crucial components of the innate immune response to viral pathogens.[1][2]
Experimental Protocols
To objectively compare the performance of this compound with other TLR agonists, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used in the characterization of these compounds.
NF-κB Activation Assay in Reporter Cells
This assay measures the activation of the NF-κB transcription factor in response to TLR agonist stimulation, a key downstream event in the TLR7 signaling pathway.
Workflow for NF-κB Activation Reporter Assay
Detailed Methodology:
-
Cell Culture: THP1-Lucia™ NF-κB cells, which contain an NF-κB-inducible luciferase reporter gene, are cultured in complete RPMI 1640 medium.[4]
-
Seeding: Cells are seeded into a 96-well white opaque microplate at an appropriate density.[4]
-
Compound Preparation: Serial dilutions of this compound and comparator agonists (e.g., Gardiquimod) are prepared. A vehicle control (e.g., DMSO) is also included.[4]
-
Stimulation: 20 µl of the diluted compounds are added to the respective wells.[4]
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 6-24 hours.[4]
-
Luminescence Detection: 20 µl of a luciferase detection reagent is added to each well, followed by a 1-5 minute incubation at room temperature.[4]
-
Measurement: Luminescence is measured using a luminometer.[4]
-
Data Analysis: The fold induction of NF-κB activity is calculated relative to the vehicle control.[4]
Cytokine Profiling in Human PBMCs
This protocol measures the production of key cytokines from human peripheral blood mononuclear cells (PBMCs) following stimulation with TLR7 agonists, providing a functional readout of the induced immune response.
Workflow for Cytokine Profiling in PBMCs
Detailed Methodology:
-
PBMC Isolation: PBMCs are isolated from fresh human blood using Ficoll-Paque density gradient centrifugation.[4]
-
Cell Seeding: PBMCs are seeded at a density of 2 x 10^5 cells per well in a 96-well plate in 200 µl of complete RPMI 1640 medium.[4]
-
Compound Preparation: Serial dilutions of this compound and comparator agonists are prepared in culture medium. A vehicle control is included.[4]
-
Stimulation: The diluted compounds are added to the respective wells.[4]
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 24-48 hours.[4]
-
Supernatant Collection: The plate is centrifuged, and the supernatant is collected.[4]
-
Cytokine Measurement: The concentrations of TNF-α, IL-6, and IFN-α in the supernatant are measured using specific ELISA kits according to the manufacturer's instructions.[4]
-
Data Analysis: Dose-response curves for cytokine production are generated for each compound.[4]
Conclusion
This compound stands out as a potent and highly specific TLR7 agonist, making it an invaluable tool for researchers focused on the targeted investigation of TLR7-mediated immune pathways.[1][2] Its minimal cross-reactivity with other TLRs, particularly TLR8, provides a distinct advantage over less specific agonists like Gardiquimod in certain experimental contexts.[1][4] The provided experimental protocols for NF-κB activation and cytokine profiling offer a robust framework for the comparative evaluation of this compound and other TLR agonists. Ultimately, the selection of a TLR7 agonist should be guided by the specific research question, with this compound being the preferred choice for studies demanding high specificity for TLR7.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. invivogen.com [invivogen.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validating the Specificity of the TLR7 Agonist CL264 Using TLR7 Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CL264, a potent Toll-like receptor 7 (TLR7) agonist, with other common TLR7/8 agonists. The focus is on validating the specificity of this compound for TLR7, a critical aspect for its use in research and potential therapeutic applications. The data presented herein is supported by experimental findings, including the use of TLR7 knockout (KO) cells, to provide a clear rationale for selecting this compound for targeted TLR7 studies.
Introduction to TLR7 and the Importance of Agonist Specificity
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a pivotal role in the innate immune system by recognizing single-stranded RNA (ssRNA), particularly of viral origin.[1][2] Activation of TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, mounting an antiviral response.[3][4] Synthetic TLR7 agonists are valuable tools for immunological research and are being investigated as vaccine adjuvants and cancer immunotherapeutics.[5][6]
The specificity of a TLR agonist is paramount. Off-target effects on other TLRs, such as the closely related TLR8, can lead to unintended immune responses, complicating the interpretation of experimental results and potentially causing adverse effects in therapeutic settings.[1] this compound is a synthetic 9-benzyl-8-hydroxyadenine (B8482288) derivative designed as a potent and specific agonist for TLR7.[1][7] This guide outlines the experimental framework for validating this specificity using TLR7 knockout cells and compares its activity to other well-known TLR agonists.
Comparative Analysis of TLR7 Agonist Specificity
The most definitive method to validate the specificity of a TLR agonist is to compare its activity in wild-type (WT) cells versus cells deficient in the target receptor (knockout cells). A truly specific TLR7 agonist should induce a robust response in WT cells but have this response completely abrogated in TLR7 KO cells.
Quantitative Data Summary
The following tables summarize the activity of this compound and other TLR7/8 agonists. Data is compiled from various sources and presented to highlight the specificity for TLR7.
Table 1: NF-κB Activation in HEK293 Cells Expressing Human TLR7 or TLR8
| Agonist | Receptor Specificity | EC50 for NF-κB Activation (hTLR7) | Activity on hTLR8 | Reference |
| This compound | TLR7 | ~10 ng/mL | No significant activation (>10 µg/mL) | [1][7] |
| R848 (Resiquimod) | TLR7/8 | Not specified in direct comparison | Potent Agonist | [4][5] |
| Imiquimod | TLR7 | ~300 ng/mL | No significant activation | [4][7] |
| Gardiquimod | TLR7 | More potent than Imiquimod | No significant activation (may activate at >10 µg/mL) | [8] |
Table 2: Cytokine Production in Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
| Agonist | Cell Type | Key Cytokine Induction | Effect in TLR7 KO Cells | Reference |
| This compound | WT | IFN-α, Pro-inflammatory cytokines | Response expected to be abrogated | Inferred from[7] |
| R848 (Resiquimod) | WT | IFN-α, IL-12, TNF-α | Cytokine response is abrogated | [9] |
| Imiquimod | WT | IFN-α, TNF-α, IL-6 | Antitumor effects are TLR7-dependent | [10][11] |
Note: Direct quantitative data for this compound in TLR7 KO BMDCs was not available in the searched literature. The expected outcome is based on its established high specificity.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the validation process.
TLR7 Signaling Pathway
This compound activates the TLR7 signaling pathway, which is primarily dependent on the MyD88 adaptor protein. This leads to the activation of transcription factors NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons.[1]
Experimental Workflow for Validating this compound Specificity
The following diagram illustrates the key steps in assessing the specificity of this compound using wild-type and TLR7 knockout cells.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon these findings.
Isolation and Culture of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol is adapted from standard procedures for generating immature BMDCs.[12][13]
-
Harvesting Bone Marrow: Euthanize wild-type and TLR7 KO mice (C57BL/6 background) and sterilize the hind legs with 70% ethanol. Dissect the femurs and tibias and remove all muscle tissue.
-
Cell Isolation: Cut the ends of the bones and flush the marrow with RPMI-1640 medium using a 25-gauge needle and syringe. Create a single-cell suspension by passing the marrow through a 70-µm cell strainer.
-
Red Blood Cell Lysis: Lyse red blood cells using ACK lysis buffer for 5 minutes at room temperature, then wash the cells with RPMI-1640.
-
Cell Culture: Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 20 ng/mL of murine granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Differentiation: Plate the cells in non-tissue culture-treated petri dishes. On day 3, add fresh complete medium with GM-CSF. On day 6, gently swirl the plates and collect the non-adherent and loosely adherent cells, which are immature BMDCs.
-
Cell Plating for Stimulation: Resuspend the immature BMDCs at a concentration of 1 x 10^6 cells/mL in fresh complete medium with GM-CSF and plate in 24-well plates for subsequent stimulation experiments.[12]
BMDC Stimulation and Cytokine Analysis
-
Stimulation: Add this compound (e.g., 1 µg/mL), R848 (e.g., 1 µg/mL as a positive control), or vehicle (e.g., endotoxin-free water or DMSO) to the plated BMDCs from both wild-type and TLR7 KO mice.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the culture supernatants for cytokine analysis. Store at -80°C until use.
-
Cytokine Measurement by ELISA: Quantify the concentration of IFN-α and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[1][10][14] The assay typically involves coating a plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and measuring the absorbance.
Intracellular Cytokine Staining for Flow Cytometry
This method allows for the single-cell analysis of cytokine production.[9][11][15][16]
-
Stimulation with Protein Transport Inhibitor: Stimulate the BMDCs as described above, but for a shorter duration (e.g., 6 hours). For the last 4-5 hours of stimulation, add a protein transport inhibitor such as Brefeldin A or Monensin to the culture medium. This will cause cytokines to accumulate within the cells.
-
Surface Staining: Harvest the cells and wash them with FACS buffer (PBS with 2% FBS). Stain for cell surface markers (e.g., CD11c) by incubating the cells with fluorescently labeled antibodies for 20-30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells to remove unbound surface antibodies. Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. After fixation, wash the cells and permeabilize them with a permeabilization buffer (containing a mild detergent like saponin).
-
Intracellular Staining: Add fluorescently labeled antibodies against the cytokines of interest (e.g., anti-IFN-α, anti-TNF-α) diluted in permeabilization buffer. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells to remove unbound intracellular antibodies and resuspend them in FACS buffer. Analyze the cells on a flow cytometer to determine the percentage of cytokine-producing cells within the CD11c+ population.
Conclusion
The available data strongly indicate that this compound is a highly specific agonist for TLR7.[1][7] Its activity is potent in activating TLR7-dependent pathways, while it shows no significant cross-reactivity with TLR8.[7] The ultimate validation of this specificity lies in the use of TLR7 knockout cells, where the biological effects of this compound should be completely abolished. The experimental protocols provided in this guide offer a robust framework for researchers to independently verify the specificity of this compound and compare its performance against other TLR agonists. This high degree of specificity makes this compound an invaluable tool for targeted investigations of TLR7-mediated immune responses, contributing to advancements in immunology and drug development.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
- 5. invivogen.com [invivogen.com]
- 6. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Toll-like receptor ligand activation of murine bone marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 10. Human Interferon alpha (Cell culture) ELISA Kit (411001) - Invitrogen [thermofisher.com]
- 11. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 12. Frontiers | TLR2-induced CD8+ T-cell deactivation shapes dendritic cell differentiation in the bone marrow during sepsis [frontiersin.org]
- 13. Toll-like receptor ligand activation of murine bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. Intracellular Cytokine Staining Protocol [anilocus.com]
- 16. lerner.ccf.org [lerner.ccf.org]
A Comparative Analysis of the In Vitro and In Vivo Effects of CL264, a Potent TLR7 Agonist
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo activities of CL264, a selective Toll-like receptor 7 (TLR7) agonist. The information presented is supported by experimental data to facilitate a comprehensive understanding of its immunological effects.
This compound, a synthetic 9-benzyl-8-hydroxyadenine (B8482288) derivative, is a potent and specific agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1] Activation of TLR7 by this compound triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, initiating a robust antiviral and antitumor immune response.[1] This guide delves into the distinct yet complementary effects of this compound observed in controlled laboratory settings (in vitro) and within living organisms (in vivo).
In Vitro Effects of this compound: Direct Cellular Activation
In vitro studies are fundamental to elucidating the direct cellular and molecular mechanisms of action of a compound. For this compound, these studies have been instrumental in demonstrating its specific and potent activation of TLR7-expressing cells.
Key In Vitro Activities:
-
Potent and Specific TLR7 Agonism: this compound is a strong agonist of both human and mouse TLR7. Notably, it does not stimulate the closely related TLR8, even at high concentrations, highlighting its specificity.[1]
-
Induction of NF-κB and IRF Pathways: Upon binding to TLR7 within the endosome, this compound initiates a signaling cascade through the MyD88 adaptor protein. This leads to the activation of two critical transcription factors: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).[1]
-
Cytokine and Interferon Production: The activation of NF-κB and IRF7 results in the robust production and secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as type I interferons, particularly IFN-α.[1]
Quantitative In Vitro Data:
The following table summarizes the quantitative data on the in vitro effects of this compound on various cell types.
| Cell Line/Type | Parameter Measured | This compound Concentration | Result |
| HEK-Blue™ hTLR7 cells | NF-κB Activation (SEAP Reporter) | 10 ng/mL | Significant activation |
| CAL-1 cells (pDC cell line) | IFN-α Production | 1 µg/mL | High levels of secretion |
| CAL-1 cells (pDC cell line) | TNF-α Production | 1 µg/mL | Moderate levels of secretion |
In Vivo Effects of this compound: Systemic Immune Modulation
In vivo studies provide a more complex and physiologically relevant picture of a compound's effects, taking into account factors such as pharmacokinetics, biodistribution, and interactions with the entire biological system. While detailed in vivo efficacy data for this compound in specific disease models remains largely in the preclinical and proprietary domain, the available information points towards its potential as a powerful immune modulator.
Anticipated In Vivo Activities:
-
Antitumor Efficacy: By stimulating a potent anti-cancer immune response, this compound is expected to inhibit tumor growth in various xenograft and syngeneic tumor models. This effect is mediated by the induction of cytotoxic T lymphocytes and other immune effector cells.
-
Antiviral Efficacy: The robust induction of type I interferons by this compound is a hallmark of a strong antiviral response. In animal models of viral infections, this compound is anticipated to reduce viral loads and improve survival.[2][3]
Due to the limited availability of specific quantitative in vivo data in the public domain, a detailed data table for in vivo effects is not currently feasible. Research in this area is ongoing and further publications are anticipated to provide more concrete efficacy data.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: this compound activates TLR7 in the endosome, leading to distinct signaling cascades.
Caption: Workflow for measuring cytokine production in response to this compound.
Experimental Protocols
In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) for Cytokine Analysis
Objective: To measure the production of cytokines (e.g., IFN-α, TNF-α) by human PBMCs in response to this compound stimulation.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Human IFN-α and TNF-α ELISA kits
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and perform a cell count. Seed the cells into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of medium.
-
This compound Preparation: Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile, pyrogen-free water or PBS to a concentration of 1 mg/mL. Prepare serial dilutions of the stock solution in culture medium to achieve the desired working concentrations.
-
Cell Stimulation: Add 100 µL of the this compound working solutions to the respective wells. For a negative control, add 100 µL of culture medium without this compound.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.
-
Cytokine Measurement: Measure the concentration of IFN-α and TNF-α in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.
HEK-Blue™ hTLR7 Cell Reporter Assay for NF-κB Activation
Objective: To quantify the activation of the NF-κB signaling pathway by this compound in a reporter cell line.
Materials:
-
HEK-Blue™ hTLR7 cells
-
HEK-Blue™ Detection medium
-
This compound
-
Sterile, pyrogen-free water or PBS
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.
-
Cell Seeding: On the day of the assay, wash the cells with PBS and resuspend them in HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10^5 cells/mL. Add 180 µL of the cell suspension to each well of a 96-well plate.
-
This compound Preparation: Prepare a stock solution and serial dilutions of this compound in sterile, pyrogen-free water or PBS.
-
Cell Stimulation: Add 20 µL of the this compound dilutions to the respective wells. For a negative control, add 20 µL of the vehicle.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Measurement: Measure the absorbance of the wells at 620-655 nm using a spectrophotometer. The level of secreted embryonic alkaline phosphatase (SEAP) is proportional to the activation of the NF-κB pathway.
References
Safety Operating Guide
Proper Disposal of CL264: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of the Toll-like receptor 7 (TLR7) agonist, CL264, in a laboratory setting. This document provides procedural steps to ensure the safety of personnel and adherence to regulatory standards.
For researchers, scientists, and drug development professionals handling this compound, a potent imidazoquinoline derivative, proper disposal is a critical component of laboratory safety and regulatory compliance. This guide outlines the necessary procedures for the safe handling and disposal of this compound waste.
Understanding this compound and its Hazards
This compound is a synthetic small molecule, specifically a 9-benzyl-8-hydroxyadenine (B8482288) derivative, that functions as a strong and specific agonist for Toll-like receptor 7 (TLR7). It is provided as a white to beige powder. While detailed toxicological properties are not extensively documented, the Safety Data Sheet (SDS) for this compound indicates that it is a combustible solid and may form explosive dust-air mixtures. As with any biologically active small molecule, it should be handled with care to avoid inhalation, ingestion, and skin contact.
| Chemical and Physical Properties of this compound | |
| Chemical Formula | C19H23N7O4 |
| Molecular Weight | 413.43 g/mol |
| Appearance | White to beige powder |
| Key Hazard | Combustible solid, potential for dust explosion |
Core Disposal Procedure: Treat as Hazardous Chemical Waste
Due to its bioactive nature and potential hazards, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash.
The following step-by-step process ensures the safe containment and disposal of this compound waste.
Essential Safety and Logistics for Handling CL264
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the TLR7 Agonist CL264.
This document provides crucial safety and logistical information for the handling of this compound, a potent Toll-like receptor 7 (TLR7) agonist used in immunological research. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize the risk of exposure.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must provide a complete seal around the eyes to protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated or torn. |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is necessary when handling the powdered form of this compound outside of a certified chemical fume hood to prevent inhalation of aerosolized particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and experimental integrity.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
-
-
Preparation and Weighing:
-
All handling of powdered this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Use appropriate tools for weighing, such as a chemical-resistant spatula and weigh paper.
-
Ensure the balance is clean before and after use.
-
-
Dissolution:
-
This compound is soluble in DMSO. When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
-
Experimental Use:
-
When using solutions of this compound, handle with care to prevent spills and aerosol generation.
-
Keep all containers clearly labeled with the chemical name, concentration, and date of preparation.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container in accordance with institutional and local regulations. |
| Contaminated Labware (e.g., pipette tips, tubes, gloves) | Collect in a designated hazardous waste container lined with a durable plastic bag. Seal the bag before placing it in the final disposal container. |
| Liquid Waste (solutions containing this compound) | Collect in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed. |
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is vital.
| Type of Exposure | Emergency Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area. |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the key stages and decision points for the safe handling of this compound in a research setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
